molecular formula C16H16N2S B1437009 N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline CAS No. 1081133-51-8

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Cat. No.: B1437009
CAS No.: 1081133-51-8
M. Wt: 268.4 g/mol
InChI Key: XJGSZPJFIQIRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline ( 1081133-51-8) is a synthetic indole derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C 16 H 16 N 2 S and a molecular weight of 268.38 g/mol, this compound features a unique structure combining an indole system linked via a methylene bridge to a 3-(methylthio)aniline moiety . This compound is classified as a research chemical and is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Research Applications and Value: The core research value of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline lies in its role as a key synthetic intermediate for constructing complex molecules. The indole nucleus is a privileged structure in drug discovery , ranking among the most frequently used ring systems in marketed drugs . Indole-based compounds demonstrate a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties . The presence of the nucleophilic aniline nitrogen and the sulfur-containing methylthio group provides versatile handles for further chemical modification, enabling researchers to create diverse libraries of compounds for screening and development . Handling and Storage: This product requires careful handling. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and safety information. Proper personal protective equipment should be used.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-9,11,17-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGSZPJFIQIRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline: A Hypothesis-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a hypothesized mechanism of action for the novel compound N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. In the absence of direct empirical data for this specific molecule, we leverage a structure-activity relationship (SAR) approach, drawing upon the well-documented bioactivities of its constituent chemical moieties: the indole core and the methylthioaniline substituent. Our central hypothesis posits that N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline functions as an inhibitor of tubulin polymerization, a mechanism characteristic of a significant class of indole-containing anticancer agents. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis. It outlines the scientific rationale, detailed experimental protocols for validation, and potential downstream cellular consequences. The guide is structured to foster a deep, mechanistic understanding and to provide a practical roadmap for future research endeavors.

Introduction: The Scientific Rationale for a Tubulin-Centric Hypothesis

The indole nucleus is a "privileged" scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1] A significant body of literature demonstrates that indole derivatives can function as potent anticancer agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4] Compounds such as vinca alkaloids serve as classical examples of this mechanism.[4] The structural similarity of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline to known indole-based tubulin inhibitors forms the primary basis of our hypothesis.

The 3-substituted indole motif is particularly prevalent in compounds that bind to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][3] While the precise contribution of the 3-(methylthio)aniline moiety is yet to be elucidated, it is hypothesized to modulate the binding affinity and pharmacokinetic properties of the molecule.

This guide will, therefore, focus on a systematic approach to validate the following central hypothesis: N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline inhibits cell proliferation by directly binding to tubulin, preventing its polymerization, leading to G2/M cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway

The proposed mechanism of action initiates with the intracellular accumulation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline and culminates in apoptotic cell death. The key steps in this cascade are visualized in the signaling pathway diagram below.

Hypothesized_Signaling_Pathway cluster_0 Cellular Uptake & Target Engagement cluster_1 Disruption of Microtubule Dynamics cluster_2 Cellular Consequences Compound N-((1H-Indol-3-yl)methyl)- 3-(methylthio)aniline Tubulin αβ-Tubulin Heterodimers Compound->Tubulin Binding (Hypothesized) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Dynamic Instability MitoticSpindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Failure of Chromosome Segregation Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Apoptotic Pathways Experimental_Workflow cluster_0 Tier 1: In Vitro Target Validation cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: Mechanistic Elucidation in Cells A Tubulin Polymerization Assay B Molecular Docking Studies A->B C Cell Proliferation Assay (MTT/SRB) A->C Validate cellular effect D Immunofluorescence Microscopy (Microtubule Network Analysis) C->D Confirm microtubule disruption E Cell Cycle Analysis (Flow Cytometry) D->E Investigate cell cycle impact F Apoptosis Assay (Annexin V/PI Staining) E->F Confirm apoptotic induction

Caption: A tiered experimental workflow for hypothesis validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path to confirming or refuting the central hypothesis.

In Vitro Tubulin Polymerization Assay

Objective: To determine if N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline directly inhibits the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a 10 mM stock solution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in DMSO. Create serial dilutions in G-PEM buffer.

    • Prepare positive (Paclitaxel, a polymerization promoter) and negative (Colchicine, a polymerization inhibitor) controls.

  • Assay Procedure:

    • In a 96-well, clear-bottom plate, add 10 µL of the compound dilutions or controls.

    • Add 90 µL of the tubulin solution to each well to achieve a final concentration of 3 mg/mL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Calculate the rate of polymerization and the maximal polymer mass.

    • Determine the IC₅₀ value of the compound for tubulin polymerization inhibition.

Expected Outcome: A dose-dependent decrease in the rate and extent of tubulin polymerization, similar to the colchicine control.

CompoundExpected IC₅₀ (µM)Mechanism
N-((1H-Indol-3-yl)methyl)-3-(methylthio)anilineTo be determinedInhibition of Polymerization
Colchicine (Control)~1-5Inhibition of Polymerization
Paclitaxel (Control)N/APromotion of Polymerization
DMSO (Vehicle)No effectNo effect
Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with microtubule disruption.

Methodology:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (based on pre-determined IC₅₀ from proliferation assays) for 24 hours. Include a vehicle control (DMSO).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Expected Outcome: A dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.

Immunofluorescence Microscopy of Microtubule Networks

Objective: To visually confirm that the compound disrupts the integrity of the microtubule network within cells.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat with the compound at its IC₅₀ concentration for 18-24 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

Expected Outcome: In untreated cells, a well-defined, filamentous microtubule network should be visible. In treated cells, this network is expected to be disorganized, with diffuse tubulin staining and condensed, fragmented chromatin, characteristic of mitotic arrest and apoptosis.

Conclusion and Future Directions

This guide has outlined a robust, hypothesis-driven approach to elucidate the mechanism of action of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. The central hypothesis, that the compound acts as a tubulin polymerization inhibitor, is grounded in the extensive literature on the bioactivity of indole derivatives. [2][3][4]The proposed experimental workflow provides a clear and logical path to validate this hypothesis, from direct target engagement in vitro to the downstream cellular consequences.

Successful validation of this hypothesis would position N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline as a promising candidate for further preclinical development as an anticancer agent. Future studies should focus on in vivo efficacy in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and further SAR studies to optimize potency and drug-like properties. Additionally, exploring potential off-target effects and resistance mechanisms will be crucial for its translational potential.

References

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 23(10), 2539. Retrieved from [Link]

  • Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 113-124. Retrieved from [Link]

  • Hrytsyk, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 405. Retrieved from [Link]

  • Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

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  • Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(1), 139. Retrieved from [Link]

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Sources

Technical Guide: A Framework for High-Throughput Screening and Hit Validation of an N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Focused Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide presents a comprehensive, technically-grounded framework for the design, execution, and analysis of a high-throughput screening (HTS) campaign for a focused library built around the novel scaffold, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline . While actual screening data for this specific molecule is not publicly available, this document serves as an expert-level whitepaper, outlining a robust, self-validating workflow from library design to hit-to-lead transition. We propose a plausible therapeutic hypothesis—targeting tubulin polymerization for oncology applications—based on the known activities of similar indole-containing molecules.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential is a primary driver of modern drug discovery. The strategic selection of a core scaffold is a critical first step. The N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold combines two moieties of significant pharmacological interest.

  • The Indole Moiety: This heterocyclic system is a key structural feature in numerous natural products and FDA-approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind to a diverse array of biological targets, including kinases, tubulin, and G-protein coupled receptors.[8]

  • The 3-(Methylthio)aniline Moiety: This portion of the molecule provides a versatile substitution handle for library diversification. The methylthio group can influence solubility, metabolic stability, and target engagement. Aniline derivatives themselves are a well-established class of compounds in medicinal chemistry, often serving as key building blocks for kinase inhibitors.[9][10]

1.1. Therapeutic Hypothesis: Targeting Microtubule Dynamics

Given that numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle, this is a logical and compelling primary hypothesis for our screening campaign.[6][7] Microtubules are dynamic protein polymers essential for cell division, making them a clinically validated target for cancer chemotherapy.[6] By disrupting microtubule dynamics, small molecules can induce apoptosis in rapidly dividing cancer cells. Therefore, the primary objective of this proposed workflow is to identify compounds from the focused library that inhibit tubulin polymerization and exhibit cancer cell-specific cytotoxicity.

Focused Library Design & Cheminformatics Pre-processing

The success of any HTS campaign is fundamentally linked to the quality of the screening library.[11] A focused library, designed around the core N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold, allows for the efficient exploration of the structure-activity relationship (SAR).

2.1. Library Generation Strategy A combinatorial approach would be employed, starting with indole and 3-(methylthio)aniline building blocks. Diversity would be introduced through substitutions at key positions, primarily on the indole ring (e.g., N1, C5, C6) and the aniline nitrogen.

2.2. Cheminformatics Filtering: A Self-Validating System To maximize the potential for downstream success and eliminate compounds with undesirable properties, the virtual library must be subjected to a rigorous filtering cascade.[11] This pre-processing is a critical step in building a trustworthy and effective screening deck.

  • Removal of Pan-Assay Interference Compounds (PAINS): Substructures known to cause promiscuous, non-specific assay hits (e.g., through aggregation, redox cycling, or photoreactivity) will be eliminated.[11]

  • Physicochemical Property Filtering: Compounds will be filtered based on established "drug-likeness" criteria to enhance the probability of favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties of the Core Scaffold and Lipinski's Rule of 5 Analysis

Property Calculated Value* Lipinski's Rule of 5 Guideline Compliance
Molecular Weight 282.41 g/mol < 500 Yes
LogP (Octanol/Water) ~3.8 - 4.2 < 5 Yes
Hydrogen Bond Donors 2 (Indole N-H, Aniline N-H) ≤ 5 Yes
Hydrogen Bond Acceptors 2 (Aniline N, Thioether S) ≤ 10 Yes

Note: Values are estimated based on the constituent fragments and standard computational models. The core scaffold demonstrates excellent compliance with Lipinski's rules, making it a strong starting point for a lead discovery program.[11]

The High-Throughput Screening (HTS) Cascade

A multi-stage screening cascade is essential to efficiently identify and validate true hits, systematically filtering out false positives and negatives.[12] High-throughput screening is a well-established method for evaluating large chemical libraries against biological targets using automation and miniaturized assays.[13]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Secondary & Tertiary Assays cluster_3 Phase 4: Hit-to-Lead Primary Primary HTS (Biochemical Tubulin Polymerization Assay) ~100,000 Compounds @ 10 µM Confirmation Hit Confirmation (Single-point re-screen in triplicate) Primary->Confirmation ~1-2% Hit Rate DoseResponse Dose-Response (IC50) (8-point titration) Confirmation->DoseResponse Confirmed Hits Triage Cheminformatic Triage (PAINS, clustering, SAR analysis) DoseResponse->Triage Secondary Secondary Assay (Cellular Anti-Proliferation, e.g., MCF-7, HeLa) Triage->Secondary Prioritized Hits MOA Mechanism of Action (Cell Cycle Analysis via Flow Cytometry) Secondary->MOA Selectivity Selectivity/Toxicity Assay (e.g., non-cancerous cell line, HEK293) MOA->Selectivity H2L Hit-to-Lead Chemistry (Lead Series Selection & Optimization) Selectivity->H2L Validated Lead Series

Caption: High-Throughput Screening (HTS) Cascade for Hit Identification.

3.1. Primary Assay: Biochemical Tubulin Polymerization

This assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules. A fluorescence-based readout is ideal for HTS due to its sensitivity and automation compatibility.

Experimental Protocol: Primary HTS

  • Reagent Preparation:

    • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol.

    • Tubulin Stock: Purified bovine brain tubulin (>99% pure) at 10 mg/mL in cushion buffer. Dilute to 2X final concentration (e.g., 4 mg/mL) in Assay Buffer just before use.

    • Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) at 2X final concentration (e.g., 20 µM). DAPI fluorescence increases significantly upon binding to polymerized microtubules.

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (from 10 mM DMSO stock) into 384-well, black, clear-bottom assay plates.

    • Dispense 50 nL of DMSO to negative control wells and 50 nL of Paclitaxel (positive control for polymerization) or Colchicine (positive control for inhibition) to control wells.

  • Assay Execution:

    • Add 25 µL of 2X tubulin solution to all wells.

    • Incubate for 5 minutes at 37°C to allow compound-tubulin interaction.

    • Add 25 µL of 2X DAPI solution to initiate polymerization. Final volume is 50 µL, final compound concentration is 10 µM.

    • Immediately transfer plate to a kinetic plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

    • Rationale: The 10 µM screening concentration is a standard in HTS, balancing the need to identify hits of moderate potency against the risk of false positives from non-specific activity or aggregation.[12]

  • Data Analysis:

    • Calculate the rate of polymerization (slope of the linear phase of fluorescence increase).

    • Normalize data: 0% activity (DMSO control), 100% inhibition (Colchicine control).

    • Calculate the Z'-factor for each plate to ensure assay quality (a Z' > 0.5 is considered excellent).[12]

    • Identify initial "hits" as compounds that inhibit polymerization by >50% (or >3 standard deviations from the mean of the DMSO control).

3.2. Hit Confirmation and Dose-Response

The initial hits from the primary screen must be validated to eliminate false positives.[14]

  • Confirmation: Re-test all initial hits in triplicate at the same 10 µM concentration. Only compounds that consistently show activity proceed.

  • Dose-Response (IC₅₀ Determination): Confirmed hits are tested in an 8-point, 3-fold serial dilution (e.g., from 30 µM to 13.7 nM) to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is critical for prioritizing compounds.

3.3. Secondary Assay: Cell-Based Anti-Proliferation

A validated hit must demonstrate activity in a more biologically relevant, cell-based context. An anti-proliferation assay measures the compound's ability to inhibit cancer cell growth.

Experimental Protocol: Anti-Proliferation Assay (MCF-7 Cells)

  • Cell Plating: Seed MCF-7 breast cancer cells into 384-well clear-bottom plates at a density of 2,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of media containing the test compounds at various concentrations (matching the dose-response range from the primary assay).

  • Incubation: Incubate the plates for 72 hours.

    • Rationale: A 72-hour incubation period allows for approximately 2-3 cell doubling times, providing a sufficient window to observe effects on proliferation.

  • Viability Readout: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Normalize data to DMSO (100% viability) and a positive control like Staurosporine (0% viability). Calculate the half-maximal growth inhibition concentration (GI₅₀).

3.4. Mechanism of Action (MOA) & Selectivity Assays

Hit_Triage start Confirmed Hit (Biochemical IC50 < 10 µM) q1 q1 start->q1 q2 Does it arrest the cell cycle? G2/M Arrest Observed q1->q2 Yes end_discard Discard or Deprioritize q1->end_discard No (Poor Permeability or Off-Target) q3 q3 q2->q3 Yes q2->end_discard No (Different MOA or Cytotoxicity) end_lead Promising Lead Candidate q3->end_lead Yes q3->end_discard No (General Cytotoxicity)

Caption: Logical Flow for Hit Triage and Validation.

  • Cell Cycle Analysis: Compounds that are potent in both biochemical and cellular assays are analyzed by flow cytometry. Cells are treated with the compound at its GI₅₀ concentration, stained with a DNA dye (e.g., propidium iodide), and analyzed. A significant increase in the cell population in the G2/M phase provides strong evidence for tubulin polymerization inhibition as the mechanism of action.

  • Selectivity Assay: To ensure the compound is not a general cytotoxin, its anti-proliferative activity is tested against a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells). A selectivity index (SI = GI₅₀ in non-cancerous cells / GI₅₀ in cancer cells) greater than 10 is highly desirable.

Hypothetical Results and Hit-to-Lead Transition

To illustrate the output of this screening cascade, Table 2 presents hypothetical data for the core scaffold and three representative analogues.

Table 2: Hypothetical Screening Data Summary

Compound ID Structure Modification Tubulin IC₅₀ (µM) MCF-7 GI₅₀ (µM) HEK293 GI₅₀ (µM) Selectivity Index (SI) G2/M Arrest
CORE-001 (Parent Scaffold) 12.5 25.1 > 50 > 2.0 Weak
ANA-007 5-Fluoro on Indole 0.45 0.98 > 30 > 30.6 Strong
ANA-015 N1-Methyl on Indole 2.1 5.6 15.2 2.7 Moderate

| ANA-022 | 4-Methoxy on Aniline | 8.9 | 18.3 | > 50 | > 2.7 | Weak |

4.1. Interpretation and Path Forward In this hypothetical dataset, ANA-007 emerges as a high-quality hit and a promising starting point for a Hit-to-Lead (H2L) program.[15]

  • Potency: It shows potent, sub-micromolar activity in both the biochemical and cellular assays.

  • Mechanism: The strong G2/M arrest confirms its mechanism of action is consistent with tubulin polymerization inhibition.

  • Selectivity: It demonstrates excellent selectivity (>30-fold) for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window.

  • SAR Insight: The addition of a 5-fluoro group on the indole ring dramatically improved activity compared to the parent scaffold, providing a crucial insight for the medicinal chemistry team to begin lead optimization.

The goal of the H2L phase is to further optimize this hit series for improved potency, selectivity, and ADME properties, ultimately identifying a candidate for preclinical development.[16]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous blueprint for evaluating the therapeutic potential of a novel N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline chemical scaffold. By integrating rational library design, a multi-tiered HTS cascade with self-validating protocols, and a clear hit triage strategy, this framework maximizes the probability of identifying high-quality, validated hits. The proposed workflow, centered on the plausible hypothesis of tubulin polymerization inhibition, establishes a clear path from initial screening to the selection of a promising lead series for optimization. This systematic approach is essential for navigating the complexities of modern drug discovery and unlocking the potential of new chemical matter.

References
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  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health (NIH). Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health (NIH). Available at: [Link]

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A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold represents a promising, yet underexplored, chemical starting point for drug discovery. Its structure, featuring a classic indole "hinge-binder" motif linked to a substituted aniline, suggests a high potential for interaction with various biological targets, particularly protein kinases. This guide provides a comprehensive, technically-grounded framework for the systematic exploration of this scaffold's chemical space. We delineate a rationale-driven strategy for designing structural analogs, provide detailed, field-proven synthetic protocols, and outline a robust cascade for biological evaluation. This document is intended to serve as a playbook for research teams aiming to unlock the therapeutic potential of this novel chemical series by establishing a clear structure-activity relationship (SAR).

Introduction: The Strategic Value of the Indole-Methylene-Aniline Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond donor via the N-H group, coupled with its aromatic and hydrophobic character, makes it an ideal anchor for binding to protein active sites, particularly the ATP-binding hinge region of protein kinases.[1][3] The N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline core combines this critical indole moiety with a substituted aniline via a simple methylene linker, presenting a classic template for inhibitor design.

While this specific compound is not extensively documented, its constituent parts suggest significant therapeutic potential. The strategic placement of the methylthio group on the aniline ring provides a key vector for chemical modification to probe protein surface interactions and modulate physicochemical properties. This guide eschews a simple survey of existing data, and instead, presents a forward-looking, systematic methodology for building a comprehensive understanding of this scaffold's SAR from the ground up.

Core Scaffold Analysis and Pharmacophore Hypothesis

A pharmacophore model defines the essential steric and electronic features required for optimal interaction with a specific biological target.[4] For the N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold, we propose a three-region pharmacophore hypothesis, likely relevant for kinase inhibition.[5]

  • Region I (Hinge-Binder): The indole core. The N-H group is a critical hydrogen bond donor (HBD) , while the bicyclic ring system provides a hydrophobic (HY) surface.

  • Region II (Linker): The methylene bridge. This unit provides conformational flexibility, dictating the spatial relationship between the indole and aniline rings. Its length and rigidity are key optimization points.

  • Region III (Solvent-Front/Specificity Pocket): The 3-(methylthio)aniline ring. This aromatic ring serves as a hydrophobic (HY) feature and a platform for substituents that can interact with the solvent-exposed region of an active site or probe deeper specificity pockets. The methylthio (-SMe) group itself is a unique feature—a weak hydrogen bond acceptor (HBA) with potential for metabolic oxidation or specific sulfur-aromatic interactions.

G cluster_0 Pharmacophore Hypothesis Core N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline HBD H-Bond Donor Core->HBD Indole N-H HY1 Hydrophobic Core->HY1 Indole Ring HY2 Hydrophobic Core->HY2 Aniline Ring Vector Exploration Vector (-SMe) Core->Vector Methylthio Group Region2 Region II: Linker Region1 Region I: Hinge Binder HBD->Region1 HY1->Region1 Region3 Region III: Specificity Pocket HY2->Region3 Vector->Region3

Caption: Proposed pharmacophore model for the core scaffold.

Strategic Design of Analog Libraries

A systematic exploration of the scaffold is essential for building a robust SAR.[6] Modifications should be planned across all three pharmacophoric regions.

Region I: Indole Core Modifications

The rationale for modifying the indole ring is to fine-tune electronic properties, block potential sites of metabolism, and explore additional interactions with the target protein.[1]

  • Substitution at C5/C6: Introducing small electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) groups can significantly alter the pKa of the indole N-H, modulating its hydrogen bonding strength. Halogenation, in particular, can enhance binding affinity through favorable orthogonal interactions.[6]

  • Nitrogen Alkylation (N1): Replacing the indole N-H with N-CH₃ removes the primary hydrogen bond donor capability. Comparing the activity of the N-H parent with its N-CH₃ analog is a critical experiment to validate the "hinge-binder" hypothesis.

  • Bioisosteric Replacement: Replacing the indole core with related heterocycles like azaindole or benzofuran can improve solubility and other drug-like properties while maintaining the core geometry.[1]

Region II: Methylene Linker Modifications

Altering the linker affects the relative orientation of the two aromatic systems, which can be crucial for optimal binding.[7]

  • Homologation: Extending the linker to an ethyl bridge (-CH₂CH₂-) increases the distance and flexibility between the pharmacophores.

  • Rigidification: Introducing conformational constraints, for example, by incorporating the linker into a cyclopropyl ring or creating a tetrahydro-β-carboline, can lock the molecule into a more bioactive conformation, potentially increasing potency.

Region III: Aniline Ring and Methylthio Group Modifications

This region is poised to interact with the more variable, solvent-exposed part of an active site, making it a primary driver of selectivity and potency.

  • Positional Isomerism: Moving the methylthio group from the 3-position to the 2- or 4-position will fundamentally change the vector at which the substituent projects from the ring, potentially engaging different sub-pockets within the target.[8]

  • Methylthio Bioisosteres: The methylthio group is a key point for modification. Its replacement with various bioisosteres can modulate potency, solubility, and metabolic stability.[9]

    • Oxidation: Sulfoxide (-S(O)CH₃) and sulfone (-SO₂CH₃) are common metabolites but can also be synthesized to form stronger hydrogen bonds.

    • Classic Replacements: Methoxy (-OCH₃), chloro (-Cl), trifluoromethyl (-CF₃), or cyclopropyl groups can mimic the steric bulk or electronic properties of the methylthio group.[10]

  • Disubstitution: Adding a second small substituent (e.g., fluoro, chloro) to the aniline ring can be used to probe for additional interactions or to block potential sites of metabolism on the ring itself.

Synthetic Chemistry Playbook

The most direct and versatile method for synthesizing a library of these analogs is a two-step sequence: Vilsmeier-Haack formylation of a substituted indole followed by reductive amination with a substituted aniline.

General Synthetic Scheme

G Indole Substituted Indole Aldehyde Indole-3-carboxaldehyde Indole->Aldehyde Imine Intermediate Imine Aldehyde->Imine Aniline Substituted Aniline Aniline->Imine Product Final Product Imine->Product Reagents1 POCl₃, DMF (Vilsmeier-Haack) Reagents1->Indole:n Reagents2 NaBH(OAc)₃ or NaBH₃CN (Reductive Amination) Reagents2->Imine:n

Caption: General synthetic workflow for analog synthesis.

Detailed Experimental Protocol: Synthesis of Parent Compound

Reaction: Reductive amination of 1H-indole-3-carboxaldehyde with 3-(methylthio)aniline.

Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is milder than sodium borohydride or sodium cyanoborohydride and is particularly effective for the reductive amination of aldehydes with weakly basic anilines. It reacts preferentially with the protonated iminium intermediate over the starting aldehyde, minimizing side reactions. Dichloroethane (DCE) is a standard, non-protic solvent for this reaction.

Protocol:

  • Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-3-carboxaldehyde (1.45 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add 3-(methylthio)aniline (1.39 g, 10.0 mmol, 1.0 equiv) followed by 40 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature until all solids dissolve.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 5 minutes. The addition is mildly exothermic.

  • Reaction: Stir the resulting suspension at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up (Quench): Once the starting material is consumed, slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask to quench the excess reducing agent. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL of dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

  • Self-Validation (Characterization): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Biological Evaluation Cascade

A tiered screening approach ensures that resources are focused on the most promising compounds. We propose a workflow targeting protein kinases, a class of enzymes for which this scaffold is well-suited.

G cluster_0 Biological Evaluation Workflow cluster_1 Iterative Design Library Synthesized Analog Library Primary Tier 1: Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Library->Primary Hit_ID Hit Identification (Potency ≤ 1 µM) Primary->Hit_ID Secondary Tier 2: Cellular Assay (e.g., MTT Cell Viability Assay) Hit_ID->Secondary SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Gen Lead Generation (Cellular Activity Confirmed) Secondary->Lead_Gen ADME Tier 3: ADME/Tox Profiling (Metabolic Stability, etc.) Lead_Gen->ADME Design Design Next-Gen Analogs SAR->Design

Caption: A tiered workflow for analog evaluation and SAR development.

Tier 1: Primary Biochemical Assay Protocol (ADP-Glo™ Kinase Assay)

Trustworthiness: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of any ADP-generating enzyme, including kinases.[11][12] It quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[13][14]

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. For each well, combine:

    • Kinase buffer (containing MgCl₂)

    • Specified concentration of substrate peptide and ATP (typically at the Kₘ value)

    • Test compound (analog) from a dose-response dilution series (e.g., 10 µM to 1 nM)

    • Purified kinase enzyme (to initiate the reaction)

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[11] Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[12] Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Tier 2: Cellular Viability Assay Protocol (MTT Assay)

Expertise & Causality: For hits identified in the primary screen (e.g., IC₅₀ < 1 µM), it is crucial to determine if they can affect cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17]

Protocol:

  • Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Determine the concentration of compound that causes 50% inhibition of cell viability (GI₅₀) by plotting absorbance against compound concentration.

Data Synthesis and SAR Analysis

The ultimate goal is to correlate structural changes with biological activity. Data should be organized systematically to reveal trends.

Table 1: Hypothetical SAR Data for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Analogs

CmpdRegion I (Indole) ModificationRegion III (Aniline) ModificationKinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
1 Unmodified (N-H)3-SMe (Parent)850>10
2 5-Fluoro 3-SMe95 1.2
3 N-Methyl3-SMe>10,000>10
4 Unmodified (N-H)4-SMe 1,200>10
5 Unmodified (N-H)3-SO₂Me 4505.6
6 5-Fluoro 3-SO₂Me 25 0.4

Interpretation of Hypothetical Data:

  • Indole N-H is Critical: Comparing compound 1 to 3 (N-Methyl) shows a complete loss of activity, strongly supporting the hypothesis that the indole N-H is a crucial hydrogen bond donor for target engagement.

  • 5-Fluoro is Beneficial: The addition of a 5-fluoro group in compound 2 improves biochemical potency by nearly 10-fold and confers cellular activity. This may be due to favorable electronic effects or direct interaction with the protein.

  • Positional Isomerism Matters: Moving the methylthio group from the 3-position (1 ) to the 4-position (4 ) is detrimental, indicating a specific binding pocket is engaged by the 3-substituent.

  • Synergistic Effects: The combination of the two positive modifications (5-Fluoro and 3-SO₂Me) in compound 6 results in the most potent analog both biochemically and cellularly, demonstrating a synergistic effect.

Conclusion and Future Directions

This guide has established a comprehensive, rationale-driven framework for the exploration of the N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold. By systematically applying the principles of analog design, leveraging robust synthetic protocols, and employing a tiered biological evaluation cascade, research teams can efficiently build a meaningful structure-activity relationship. The hypothetical data presented illustrates how clear SAR trends can be established, guiding the iterative process of drug design. Future work should focus on optimizing the most promising leads, such as compound 6 , through further analog synthesis and expanding the biological evaluation to include kinase selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.

References

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Methodological & Application

Application Notes and Protocols: Characterizing the Cellular Activity of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elucidating a Novel Indole Compound's Anticancer Potential

Introduction:

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The specific molecule of interest, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, belongs to a class of compounds structurally related to known anticancer agents that target microtubule dynamics. Extensive research on similar N-((1H-indol-3-yl)methyl) derivatives has revealed a common mechanism of action: the inhibition of tubulin polymerization.[1][2] These agents disrupt the dynamic instability of microtubules, which are essential for critical cellular processes including mitosis, cell motility, and intracellular transport. This disruption ultimately leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis, making them potent antiproliferative agents.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. The protocols herein are designed as a self-validating workflow to first establish cytotoxic activity and then to dissect the underlying mechanism, with a strong focus on the hypothesized tubulin-targeting effects.

Section 1: Initial Assessment of Antiproliferative Activity

The foundational step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. A dose-response study is crucial for calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.

Protocol 1.1: Cell Viability Assay using Resazurin (AlamarBlue®)

Principle: This assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HT-29 - colon cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., AlamarBlue®)

  • Phosphate Buffered Saline (PBS)

  • 96-well clear-bottom black plates

  • Multimode plate reader with fluorescence capabilities

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the selected cancer cell lines.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Addition and Incubation:

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Expected Outcome: This assay will determine if N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline exhibits cytotoxic effects on cancer cells and will provide the IC50 value, a critical metric for subsequent experiments.

Section 2: Mechanistic Elucidation - Cell Cycle and Apoptosis

Based on the established activity of related indole compounds, a likely mechanism of action is the disruption of the cell cycle and induction of apoptosis.[1][2] The following protocols are designed to investigate these effects.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: If the compound acts as a tubulin polymerization inhibitor, a significant increase in the percentage of cells in the G2/M phase is expected in a dose-dependent manner.[1][2]

Visualizing the Experimental Workflow

Caption: Workflow for Cell Cycle Analysis.

Protocol 2.2: Apoptosis Detection using Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium iodide is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Cancer cell line of interest

  • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same seeding and treatment procedure as in Protocol 2.1, with treatment durations of 24 and 48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Outcome: A dose- and time-dependent increase in the percentage of early and late apoptotic cells will confirm that the compound induces programmed cell death.[1][2]

Section 3: Target Validation - Assessing Tubulin Polymerization

The following assays are designed to more directly probe the interaction of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline with tubulin.

Protocol 3.1: Immunofluorescence Staining of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells. Tubulin polymerization inhibitors will cause a characteristic disruption of this network, leading to diffuse tubulin staining and altered cell morphology.

Materials:

  • Cancer cell line of interest

  • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

  • Glass coverslips in 24-well plates

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody: anti-α-tubulin

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips and allow them to attach.

    • Treat with the compound at the IC50 concentration for a relevant time point (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 10 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-α-tubulin primary antibody for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Visualize the microtubule network using a fluorescence microscope.

Expected Outcome: In untreated cells, a well-defined filamentous network of microtubules should be visible. In cells treated with a tubulin polymerization inhibitor, this network will be disrupted, appearing fragmented and diffuse.

Visualizing the Hypothesized Mechanismdot

Sources

Application Notes & Protocols for In Vivo Experimental Design: N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the In Vivo Journey of a Novel Indole-Aniline Conjugate

The molecule N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline stands at the confluence of two biologically significant chemical scaffolds: the indole ring, a privileged structure in medicinal chemistry, and the aniline moiety, a common pharmacophore that also serves as a structural alert for toxicological evaluation.[1][2] The indole nucleus is a cornerstone of numerous natural and synthetic compounds with a vast array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] Conversely, the aniline substructure, while present in many approved drugs, requires careful assessment due to its potential for metabolic activation into reactive species, a factor often linked to idiosyncratic adverse drug reactions.[2] The daily dose of aniline-containing drugs appears to be a significant determinant of their toxic potential.[2]

This document provides a comprehensive guide for the preclinical in vivo evaluation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise framework for characterizing the pharmacokinetic, safety, and pharmacodynamic profile of this novel chemical entity. Our approach is rooted in established regulatory guidelines and best practices, emphasizing a tiered strategy that balances the need for robust data with the ethical principles of animal welfare. We will begin with foundational studies to establish a preliminary safety and pharmacokinetic profile, which will then inform the design of more targeted efficacy studies.

Part 1: Foundational In Vivo Assessment - A Triad of Safety, Exposure, and Preliminary Efficacy

The initial in vivo characterization of a new chemical entity is a critical phase that lays the groundwork for all subsequent development. The primary objectives are to understand the compound's safety profile, its absorption, distribution, metabolism, and excretion (ADME) characteristics, and to gather initial indications of its potential therapeutic activity.

Acute Oral Toxicity Assessment (OECD 423)

Causality of Experimental Choice: Before proceeding with more complex and prolonged studies, it is imperative to determine the acute toxicity of the test compound. This not only provides crucial safety information but also helps in dose selection for subsequent studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to assign a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity class.[5] This method is a refinement of traditional LD50 tests, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.[6]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.[7]

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

  • Dose Formulation: Prepare a homogenous suspension or solution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.

  • Dosing Procedure:

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single oral dose by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[6] The choice of the starting dose is based on any existing in vitro cytotoxicity data or computational predictions.

    • The study proceeds sequentially with groups of three animals. The outcome of each step determines the next step (e.g., dosing at a higher or lower level, or terminating the study).

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight changes.

  • Endpoint: The study is terminated when the dose causing mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Pharmacokinetic (PK) Profiling

Causality of Experimental Choice: Understanding the ADME properties of a compound is fundamental to drug development. A pharmacokinetic study will determine the compound's bioavailability, clearance, volume of distribution, and half-life. This information is critical for designing rational dosing regimens in subsequent efficacy and toxicology studies.[1][8]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation for serial blood sampling.

  • Dose Formulation and Administration:

    • Prepare two formulations: one for intravenous (IV) administration (solubilized in a suitable vehicle like DMSO/polyethylene glycol/saline) and one for oral (PO) administration (as described in the toxicity protocol).

    • Administer a single IV bolus dose (e.g., 1-2 mg/kg) to one group of animals (n=3-4).

    • Administer a single PO gavage dose (e.g., 10-20 mg/kg) to another group of animals (n=3-4).

  • Blood Sampling:

    • Collect serial blood samples (e.g., 50-100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Parameters to be determined include:

      • IV group: Clearance (CL), Volume of distribution (Vdss), Half-life (t½), Area under the curve (AUC).

      • PO group: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) -850 ± 120
Tmax (h) -1.5 ± 0.5
AUC (ng*h/mL) 1200 ± 2504800 ± 900
t½ (h) 3.5 ± 0.84.2 ± 1.1
CL (L/h/kg) 1.7 ± 0.3-
Vdss (L/kg) 6.0 ± 1.2-
F (%) -40%
Preliminary Efficacy Screening

Causality of Experimental Choice: Based on the known biological activities of indole derivatives, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline could possess anticancer or anti-inflammatory properties.[3][9] A preliminary efficacy study in a relevant animal model can provide early proof-of-concept and justify further development. The choice of model will depend on the hypothesized mechanism of action. For this guide, we will outline a protocol for an anti-inflammatory model.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).[10]

  • Experimental Groups (n=6-8 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (Dose 1) + LPS

    • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (Dose 2) + LPS

    • Positive control (e.g., Dexamethasone) + LPS

  • Dosing:

    • Administer the test compound or vehicle orally 1 hour before the LPS challenge. Doses should be selected based on the acute toxicity and PK data.

  • Induction of Inflammation:

    • Administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

  • Endpoint Measurement:

    • At a predetermined time point (e.g., 4-6 hours after LPS challenge), collect blood via cardiac puncture for cytokine analysis.

    • Euthanize the animals and harvest relevant tissues (e.g., lung, liver) for histopathological examination and measurement of inflammatory markers.

  • Analysis:

    • Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.

Part 2: Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagrams illustrate the logical flow of the proposed in vivo studies.

Diagram 1: Overall In Vivo Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Advanced Studies A Acute Oral Toxicity (OECD 423) B Single-Dose Pharmacokinetics (IV & PO) A->B Informs Dose Selection C Preliminary Efficacy Screen (e.g., Anti-inflammatory Model) B->C Informs Dosing Regimen D Dose Range-Finding Study C->D Proof-of-Concept E Definitive Efficacy Study (e.g., Chronic Disease Model) D->E F Repeat-Dose Toxicology D->F

Caption: A tiered approach to in vivo evaluation.

Diagram 2: Detailed Pharmacokinetics Protocol Flow

start Start prep Dose Formulation (IV and PO) start->prep dosing Animal Dosing IV Group (n=4) PO Group (n=4) prep->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc end End pk_calc->end

Caption: Step-by-step workflow for the pharmacokinetic study.

Part 3: Mechanistic Insights and Future Directions

The initial in vivo data will provide a foundation for deeper mechanistic investigations. For instance, if anti-inflammatory effects are observed, subsequent studies could explore the underlying signaling pathways.

Diagram 3: Potential Anti-Inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound N-((1H-Indol-3-yl)methyl) -3-(methylthio)aniline Compound->NFkB Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway.

Future Studies:

  • Dose Range-Finding Studies: To determine the optimal dose for efficacy with minimal toxicity.

  • Definitive Efficacy Studies: In more robust, chronic disease models (e.g., collagen-induced arthritis for inflammation, or xenograft models for cancer).[9]

  • Repeat-Dose Toxicology: To assess the safety profile upon chronic administration, a crucial step before clinical consideration.

  • Metabolite Identification: To identify major metabolites and assess their potential contribution to efficacy or toxicity, especially given the aniline moiety.

Conclusion

The in vivo experimental design for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline must be approached with a blend of scientific rigor and strategic foresight. By integrating acute toxicity, pharmacokinetic profiling, and preliminary efficacy screening into a cohesive initial phase, researchers can build a robust data package to guide the future development of this promising, yet complex, molecule. Adherence to established guidelines and a commitment to animal welfare are paramount throughout this process. The insights gained from these foundational studies will be invaluable in unlocking the therapeutic potential of this novel indole-aniline conjugate.

References

  • Al-Suhaimi, E. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Sci Rep, 11(1), 6245. Available at: [Link]

  • FDA. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Available at: [Link]

  • Gao, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Med. Chem., 13(8), 987-997. Available at: [Link]

  • Jasiewicz, B., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(13), 5139. Available at: [Link]

  • Kalgutkar, A. S. (2014). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Curr Med Chem, 21(34), 3939-55. Available at: [Link]

  • Kaur, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. Available at: [Link]

  • Lee, J. H., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Int J Mol Sci, 24(3), 2686. Available at: [Link]

  • Martin, T. M., et al. (2021). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 14(11), 1149. Available at: [Link]

  • OECD. (1987). OECD Guideline for Testing of Chemicals, No. 401: Acute Oral Toxicity. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral toxicity – Acute Toxic Class Method. Available at: [Link]

  • Pokhodylo, N., et al. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(8), 1956. Available at: [Link]

  • Pokhodylo, N., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Pharmaceuticals, 14(7), 634. Available at: [Link]

  • Waghmare, P., & Pise, A. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 535-546. Available at: [Link]

  • Wang, Y., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. Nutrients, 14(23), 4991. Available at: [Link]

  • Wauters, A., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Microorganisms, 9(9), 1837. Available at: [Link]

Sources

Application Notes and Protocols for the Preclinical Formulation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Novel Indole Derivative

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is a novel compound featuring an indole core, a structure renowned for its presence in a multitude of biologically active molecules.[1] The indole moiety is a key pharmacophore in medicinal chemistry, contributing to a wide range of biological activities.[1] The successful preclinical evaluation of this compound in animal models is contingent upon the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure.

Based on the structural components, specifically the indole and aniline rings, and a predicted high partition coefficient (LogP), N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is anticipated to be a lipophilic molecule with poor aqueous solubility.[2] This presents a significant challenge for formulation development, as direct administration in a simple aqueous vehicle is unlikely to be feasible for achieving adequate systemic exposure in animal studies.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed protocols for preparing N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline for various routes of administration in animal studies. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific study objectives.

Physicochemical Characterization: The Foundation of Rational Formulation Design

Prior to embarking on formulation development, a thorough physicochemical characterization of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is paramount. This data will dictate the most appropriate formulation strategy.

Key Parameters to Determine:

  • Aqueous Solubility: Determine the solubility in water and buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Solubility in Organic Solvents and Excipients: Assess solubility in common pharmaceutical solvents and excipients to identify potential solubilizing agents.

  • LogP/LogD: The octanol-water partition coefficient will confirm the lipophilicity of the compound.

  • pKa: Identification of any ionizable groups is crucial for understanding pH-dependent solubility.

  • Melting Point and Thermal Stability: This information is important for handling and storage of the solid compound.

  • Solid-State Characterization (e.g., XRPD): Understanding the crystalline form is important for consistency.

A preliminary solubility screen is the first practical step. This involves assessing the solubility of the compound in a range of pharmaceutically acceptable vehicles.

Table 1: Example of a Tiered Solubility Screen for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Tier Vehicle Purpose Target Solubility (mg/mL)
1 Water, PBS (pH 7.4)Baseline aqueous solubility> Target Dose
2 Common Co-solvents (PEG 400, Propylene Glycol, Ethanol)Assess potential for simple solutions> Target Dose
3 Surfactants (Tween® 80, Cremophor® EL, Solutol® HS 15)Evaluate solubilization potential> Target Dose
4 Oils (Sesame Oil, Corn Oil)For lipid-based formulations> Target Dose
5 Cyclodextrins (HP-β-CD)Assess potential for inclusion complexes> Target Dose

Formulation Strategies: A Decision-Making Workflow

The choice of formulation is intrinsically linked to the intended route of administration and the physicochemical properties of the compound.[5] An intravenous (IV) formulation, for instance, has the most stringent requirement of being a clear, particle-free solution to prevent capillary blockade.[3] For oral (PO) and intraperitoneal (IP) routes, both solutions and suspensions can be considered.[5][6]

Formulation Decision Workflow Formulation Decision Workflow for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline cluster_0 Physicochemical Profiling cluster_1 Route of Administration cluster_2 Formulation Development Pathway Solubility Aqueous Solubility (pH 7.4) IsSoluble Soluble in Aqueous Vehicle? Solubility->IsSoluble LogP LogP / Lipophilicity pKa pKa Determination Route Select Route: IV, IP, or PO IsIV IV Route? Route->IsIV IsSoluble->IsIV No SimpleSolution Aqueous Solution (e.g., Saline, PBS) IsSoluble->SimpleSolution Yes Cosolvent Cosolvent System (e.g., PEG, PG, Ethanol) IsIV->Cosolvent Yes Suspension Aqueous Suspension (e.g., Methylcellulose, HPMC) IsIV->Suspension No (IP or PO) FinalFormulation Final Formulation for Dosing SimpleSolution->FinalFormulation Surfactant Surfactant System (e.g., Tween 80, Cremophor) Cosolvent->Surfactant Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) Surfactant->Cyclodextrin Cyclodextrin->FinalFormulation Suspension->FinalFormulation

Caption: A workflow for selecting an appropriate formulation strategy.

Protocols for Formulation Preparation

The following protocols are provided as a starting point and should be optimized based on the determined physicochemical properties of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

Protocol 1: Oral Gavage Formulation (Suspension)

Oral gavage is a common method for precise oral dosing in rodents.[7] A suspension is often a practical choice for poorly soluble compounds.[8] Aqueous solutions of cellulose derivatives are frequently used as they are well-tolerated.[9]

Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) or Hydroxypropyl Methylcellulose (HPMC) with 0.2% (v/v) Tween® 80 in sterile water.

Rationale:

  • Methylcellulose/HPMC: Acts as a suspending and viscosity-enhancing agent to prevent rapid settling of the compound.

  • Tween® 80: A non-ionic surfactant that acts as a wetting agent to improve the dispersibility of the hydrophobic compound particles.

Step-by-Step Protocol:

  • Vehicle Preparation:

    • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

    • Slowly add the MC or HPMC powder while stirring to disperse it evenly.

    • Add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.

    • Stir until a clear, uniform solution is formed. Allow to cool to room temperature.

    • Add Tween® 80 to the final concentration of 0.2% and mix thoroughly.

  • Compound Addition:

    • Weigh the required amount of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

    • Place the compound in a glass mortar.

    • Add a small volume of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the particles.

  • Final Formulation:

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the suspension to a suitable container (e.g., a sterile glass vial).

    • Homogenize the suspension using a magnetic stirrer or a brief sonication to ensure uniform particle size distribution.

    • Visually inspect for homogeneity before each dose administration.

Table 2: Recommended Dosing Volumes for Oral Gavage

Species Maximum Volume (mL/kg)
Mouse10
Rat10-20

Source: UCSF IACUC Guidelines[7]

Protocol 2: Intraperitoneal (IP) Injection Formulation (Co-solvent Solution)

IP injections are a common parenteral route in rodents.[6][10] For a poorly soluble compound, a co-solvent system is a viable approach to achieve a solution.

Vehicle Composition: 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 400 (PEG 400), 50% Saline.

Rationale:

  • DMSO: A powerful aprotic solvent to initially dissolve the compound. Its concentration should be kept low due to potential toxicity.

  • PEG 400: A water-miscible co-solvent that helps maintain the compound in solution upon dilution with the aqueous component.

  • Saline: The aqueous component to bring the formulation to the final volume and improve physiological compatibility.

Step-by-Step Protocol:

  • Dissolution:

    • Weigh the required amount of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline into a sterile vial.

    • Add the required volume of DMSO and vortex or sonicate until the compound is completely dissolved.

  • Co-solvent Addition:

    • Add the required volume of PEG 400 and mix thoroughly until a clear solution is obtained.

  • Aqueous Phase Addition:

    • Slowly add the saline to the organic phase while vortexing. The slow addition is crucial to prevent precipitation of the compound.

  • Final Inspection:

    • Visually inspect the final formulation for any signs of precipitation or immiscibility. The final formulation should be a clear, particle-free solution.

Table 3: Recommended Dosing Volumes and Needle Sizes for IP Injection

Species Maximum Volume (mL/kg) Recommended Needle Gauge
Mouse1025-27 G
Rat1023-25 G

Source: UBC Animal Care Services, Virginia Tech IACUC[10][11]

Protocol 3: Intravenous (IV) Injection Formulation (Cyclodextrin-based Solution)

IV administration requires a sterile, particle-free solution.[3] For lipophilic compounds, cyclodextrins can form inclusion complexes, enhancing aqueous solubility.

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water for injection, pH adjusted if necessary.

Rationale:

  • HP-β-CD: A cyclic oligosaccharide with a hydrophilic exterior and a lipophilic interior cavity. It can encapsulate the hydrophobic N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline molecule, thereby increasing its apparent water solubility.

Step-by-Step Protocol:

  • Vehicle Preparation:

    • Dissolve the required amount of HP-β-CD in sterile water for injection with stirring. Gentle warming (to ~40°C) can aid dissolution.

  • Complexation:

    • Slowly add the weighed N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline powder to the HP-β-CD solution while stirring vigorously.

    • Continue stirring (or sonicate) for several hours or overnight at room temperature to allow for complete complexation.

  • pH Adjustment and Filtration:

    • Measure the pH of the solution and adjust to a physiologically acceptable range (typically pH 6.5-7.5) using dilute HCl or NaOH if necessary.

    • Sterile filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

  • Final Inspection:

    • The final product must be a clear, particle-free solution.

Stability Testing: Ensuring Formulation Integrity

A critical and often overlooked aspect of preclinical formulation is ensuring the stability of the prepared dosing vehicle.[12][13] Stability testing confirms that the compound remains in the desired state (dissolved or suspended) and does not degrade over the intended period of use.[14]

Short-Term Stability Protocol:

  • Prepare the formulation as described in the protocols above.

  • Store aliquots of the formulation under the intended storage conditions (e.g., room temperature, 2-8°C).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), visually inspect the formulation for any signs of precipitation, crystallization, or phase separation.

  • For solutions, quantify the concentration of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline using a suitable analytical method (e.g., HPLC-UV) to check for degradation or precipitation.

  • For suspensions, assess the ease of resuspension and examine particle morphology under a microscope.

Stability_Testing_Workflow Formulation Stability Assessment Workflow Prep Prepare Formulation Store Store at Intended Conditions (e.g., RT, 4°C) Prep->Store Timepoints Timepoints (0, 2, 4, 8, 24h) Store->Timepoints Visual Visual Inspection (Precipitation, Color Change) Timepoints->Visual Analysis Formulation Type? Visual->Analysis HPLC Quantitative Analysis (HPLC) (Concentration, Degradation) Analysis->HPLC Solution Microscopy Microscopic Examination (Particle Size, Homogeneity) Analysis->Microscopy Suspension Result Stable for Dosing? HPLC->Result Microscopy->Result

Caption: A workflow for assessing the short-term stability of a formulation.

Conclusion and Best Practices

The successful in vivo evaluation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline hinges on a well-designed and characterized formulation. Due to its presumed lipophilicity, a systematic approach starting with physicochemical characterization is essential. The protocols provided herein for oral, intraperitoneal, and intravenous administration offer robust starting points for researchers. It is imperative to remember that these are templates; the final formulation should be tailored based on empirical data obtained for the specific compound. Always prioritize animal welfare by using the least harsh excipients and appropriate administration techniques. A thoroughly validated formulation is the cornerstone of generating reliable and reproducible preclinical data, paving the way for successful drug development.

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Application Note & Protocols: Evaluating N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in Combination Therapy for KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Abstract: Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity.[1] This guide provides a comprehensive framework for investigating the therapeutic potential of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, a novel investigational compound, in combination studies. The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous protein kinase inhibitors that disrupt cancer cell signaling.[2][3] Based on this well-established precedent, we postulate that N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline—hereafter designated as MTA-Indole—functions as an inhibitor of the downstream RAF/MEK/ERK signaling pathway. This pathway is constitutively active in many KRAS-mutant tumors. This application note details the scientific rationale, experimental design, and step-by-step protocols for assessing the synergistic potential of MTA-Indole with a PI3K inhibitor, creating a dual-pathway blockade to induce synthetic lethality in cancer cells.

Scientific Rationale & Strategic Overview

The Indole Scaffold: A Foundation for Kinase Inhibition

The indole nucleus is a versatile pharmacophore found in a multitude of approved and investigational drugs, particularly those targeting protein kinases.[4][5] Protein kinases are essential regulators of cellular processes, and their dysregulation is a frequent driver of cancer.[3] MTA-Indole's structure, featuring a substituted indole core, strongly suggests its potential as a kinase inhibitor. We hypothesize its primary mechanism of action is the suppression of the RAF/MEK/ERK (MAPK) signaling cascade, a critical pathway for cell proliferation and survival.

The Combination Hypothesis: Dual Blockade of Pro-Survival Pathways

KRAS-mutant cancers are notoriously difficult to treat and often exhibit adaptive resistance to single-agent therapies. A common escape mechanism following the inhibition of the MAPK pathway is the compensatory activation of the parallel PI3K/AKT/mTOR signaling pathway. This crosstalk allows cancer cells to survive and proliferate despite the blockade of one pathway.

Therefore, a rational and powerful therapeutic strategy is the simultaneous inhibition of both the MAPK and PI3K/AKT pathways. We propose combining MTA-Indole (as a putative MAPK pathway inhibitor) with a well-characterized PI3K inhibitor (e.g., Alpelisib). The primary scientific objective is to determine if this combination results in a synergistic anti-tumor effect, leading to enhanced cancer cell death and inhibition of proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (Active) RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTA_Indole MTA-Indole (Hypothesized Target) MTA_Indole->RAF Inhibition PI3Ki PI3K Inhibitor (e.g., Alpelisib) PI3Ki->PI3K Inhibition

Caption: Hypothesized dual-pathway inhibition by MTA-Indole and a PI3K inhibitor.

Experimental Workflow: From In Vitro Synergy to In Vivo Efficacy

A tiered approach is essential for rigorously evaluating the combination. The workflow begins with in vitro screening to establish synergy, followed by mechanistic validation of the signaling blockade, and culminates in a preclinical in vivo model to assess therapeutic efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Efficacy a Single-Agent IC50 Determination b Checkerboard Assay (Combination Matrix) a->b c Synergy Calculation (Chou-Talalay CI) b->c d Western Blot Analysis (p-ERK, p-AKT) c->d e Apoptosis & Cell Cycle Assays d->e f Xenograft Tumor Model (In Vivo Study) e->f g Tumor Growth Inhibition & Survival Analysis f->g

Caption: Tiered experimental workflow for combination therapy assessment.

Detailed Protocols & Methodologies

Phase 1: In Vitro Synergy Assessment

Objective: To quantify the interaction between MTA-Indole and a PI3K inhibitor (Alpelisib) in a relevant cancer cell line (e.g., HCT116, a KRAS-mutant colorectal cancer line).

Protocol 3.1.1: Single-Agent IC50 Determination

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare 2x serial dilutions of MTA-Indole and Alpelisib in growth medium, covering a broad concentration range (e.g., 1 nM to 100 µM).

  • Treatment: Add 100 µL of the 2x drug dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours.[6]

  • Viability Assay: Assess cell viability using a luminescent assay such as CellTiter-Glo®. Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression (log(inhibitor) vs. normalized response) in graphing software.

Protocol 3.1.2: Checkerboard Assay and Synergy Calculation

  • Plate Setup: Design a 10x10 matrix in a 96-well plate. The x-axis will represent serial dilutions of MTA-Indole (e.g., from 4x IC50 to 0.125x IC50) and the y-axis will represent serial dilutions of Alpelisib. Include wells for each drug alone and a vehicle control.

  • Cell Seeding & Treatment: Seed cells as in 3.1.1. After 24 hours, add the drug combinations according to the matrix design.

  • Incubation & Viability: Incubate for 72 hours and measure cell viability as described above.[7]

  • Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).[8] This can be performed using specialized software like CompuSyn or CalcuSyn.[9] The CI value provides a quantitative measure of the drug interaction.

Data Presentation: Combination Index (CI) Values
Effect Level (Fraction Affected)Combination Index (CI)Interpretation
Fa = 0.50 (50% inhibition)CI < 1Synergy[8]
Fa = 0.75 (75% inhibition)CI = 1Additive Effect[8]
Fa = 0.90 (90% inhibition)CI > 1Antagonism[8]

This table should be populated with experimental data.

Phase 2: Mechanistic Validation

Objective: To confirm that the observed synergy is due to the intended dual blockade of the MAPK and PI3K/AKT signaling pathways.

Protocol 3.2.1: Western Blot Analysis of Pathway Inhibition

  • Cell Culture & Treatment: Seed HCT116 cells in 6-well plates. Grow to 70-80% confluency. Treat cells for a short duration (e.g., 2-4 hours) with MTA-Indole (at its IC50), Alpelisib (at its IC50), the combination, and vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-ERK (p-ERK), Total ERK, Phospho-AKT (p-AKT), Total AKT, and a loading control (e.g., β-Actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Expected Outcome: The combination treatment should show a more profound decrease in both p-ERK and p-AKT levels compared to either single agent alone, confirming the dual-pathway blockade.

Phase 3: In Vivo Preclinical Efficacy

Objective: To evaluate the anti-tumor efficacy of the MTA-Indole and Alpelisib combination in a mouse xenograft model.[11]

Protocol 3.3.1: Xenograft Tumor Model Study

  • Cell Implantation: Subcutaneously inject 1-5 million HCT116 cells into the flank of immunodeficient mice (e.g., NU/NU nude mice).[12]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: MTA-Indole (dose determined by MTD studies)

    • Group 3: Alpelisib (clinically relevant dose)

    • Group 4: MTA-Indole + Alpelisib

  • Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Survival studies can also be conducted.

  • Data Analysis: Analyze differences in tumor growth inhibition between groups. Statistical methods like two-way ANOVA can be used to assess the significance of the combination effect compared to single agents.[13]

Trustworthiness and Self-Validation

The integrity of these studies relies on a system of internal controls and rigorous validation.

  • Orthogonal Assays: Cell viability results (e.g., CellTiter-Glo) should be complemented by functional assays measuring apoptosis (e.g., Caspase-Glo 3/7) and cell cycle arrest (flow cytometry). A synergistic increase in apoptosis in the combination arm validates the viability data.

  • Mechanism Confirmation: The in vivo efficacy data must be supported by the mechanistic data from Western blotting. A strong anti-tumor response in the combination group should correlate directly with the profound inhibition of both p-ERK and p-AKT.

  • Reproducibility: All experiments should be performed with a minimum of three biological replicates to ensure the statistical significance and reproducibility of the findings.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link]

  • Aittokallio, T. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]

  • Lee, J. J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research. [Link]

  • Squires, M. S., et al. (2013). Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of Neurosurgery, 119(3), 667-677. [Link]

  • Harati, M., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 53, 116534. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Cooper, Z. A., et al. (2010). A model-based approach for assessing in vivo combination therapy interactions. Clinical Cancer Research, 16(1), 245-254. [Link]

  • Aarts, M., et al. (2019). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Journal of Visualized Experiments, (148), e59738. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429-434. [Link]

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Troubleshooting & Optimization

stability issues with N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Introduction

Welcome to the technical support guide for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Our goal is to provide in-depth, field-proven insights into the stability challenges of this molecule, particularly when solubilized in Dimethyl Sulfoxide (DMSO), and to offer robust troubleshooting strategies to ensure the integrity and reproducibility of your results.

The structure of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline incorporates three key functional groups: an indole ring, a Schiff base (imine) linkage, and a methylthioether. Each of these moieties presents a unique susceptibility to degradation in a DMSO environment, which is not merely an inert solvent but can also act as a reactant and oxidant. This guide will address the most common stability issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My DMSO stock solution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline has changed color (e.g., turned yellow/brown) upon storage. What is happening?

Answer:

A visible color change is a primary indicator of chemical degradation. For this specific molecule, the discoloration is most likely due to the oxidation of the indole ring.

  • Underlying Chemistry: The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation.[1][2][3] The C2 and C3 positions are particularly reactive. In the presence of trace amounts of acid, light, or atmospheric oxygen (which is soluble in DMSO), the indole ring can oxidize to form highly conjugated, colored intermediates like indoxyl, which can further react to form indigo-type dimers or polymeric species.[2] DMSO itself, especially under non-inert conditions, can facilitate oxidative processes.[4]

  • Troubleshooting Action:

    • Immediately discard the discolored stock solution, as the concentration of the active parent compound is no longer reliable.

    • When preparing new stock solutions, follow the "Best Practices Protocol for Stock Solution Preparation" outlined below to minimize exposure to oxygen and light.

    • For all future experiments, prepare fresh dilutions from a properly stored, cryo-preserved master stock.

FAQ 2: My LC-MS analysis shows new peaks that weren't present in the freshly prepared sample. What are these potential degradation products?

Answer:

The appearance of new peaks in your analytical chromatogram confirms compound degradation. Given the molecule's structure, there are three primary degradation pathways in DMSO, each producing distinct byproducts.

  • Hydrolysis of the Schiff Base (Imine): The imine bond is reversible and susceptible to hydrolysis, a reaction that is catalyzed by water.[5][6] Since DMSO is highly hygroscopic, it readily absorbs atmospheric moisture, making trace amounts of water almost inevitable unless stringent anhydrous techniques are used.[7] This hydrolysis cleaves the molecule back into its starting materials.

    • Product 1: Indole-3-carbaldehyde

    • Product 2: 3-(methylthio)aniline

  • Oxidation of the Methylthioether: The sulfur atom in the methylthio group is readily oxidized. DMSO can act as a mild oxidant, particularly in the presence of acid impurities or upon heating, converting the thioether to a sulfoxide and potentially further to a sulfone.[8]

    • Product 3: N-((1H-Indol-3-yl)methyl)-3-(methylsulfinyl)aniline (Sulfoxide, +16 Da)

    • Product 4: N-((1H-Indol-3-yl)methyl)-3-(methylsulfonyl)aniline (Sulfone, +32 Da)

  • Oxidation of the Indole Ring: As mentioned in FAQ 1, the indole ring can be oxidized. Common initial products involve hydroxylation at the C2 position to form an oxindole derivative.[1][9]

    • Product 5: 3-(((3-(methylthio)phenyl)amino)methyl)-1H-indol-2(3H)-one (Oxindole, +16 Da)

The diagram below illustrates these primary degradation pathways.

Degradation_Pathways cluster_main N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline cluster_products Degradation Products Parent Parent Compound Aldehyde Indole-3-carbaldehyde Parent->Aldehyde Hydrolysis (+H₂O) Amine 3-(methylthio)aniline Parent->Amine Hydrolysis (+H₂O) Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation ([O]) Oxindole Oxindole Derivative (+16 Da) Parent->Oxindole Oxidation ([O]) Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Oxidation ([O])

Caption: Primary degradation pathways in a DMSO solution.

Troubleshooting Data Summary:

This table summarizes the expected mass shifts for identifying degradation products via mass spectrometry.

ObservationProbable CauseDegradation Product(s)Mass Shift (Da)Recommended Action
Peak at m/z of Indole-3-carbaldehydeImine HydrolysisIndole-3-carbaldehyde-Use anhydrous DMSO; store under inert gas.
Peak at m/z of 3-(methylthio)anilineImine Hydrolysis3-(methylthio)aniline-Use anhydrous DMSO; store under inert gas.
Peak at [M+16]+Thioether or Indole OxidationSulfoxide or Oxindole Derivative+16Store at -80°C; protect from light; use antioxidant.
Peak at [M+32]+Thioether Over-oxidationSulfone Derivative+32Store at -80°C; protect from light.
FAQ 3: The biological activity of my compound is decreasing over time, even when stored at -20°C. Why is this happening and how can I prevent it?

Answer:

A decrease in bioactivity is the functional consequence of the chemical degradation discussed above. Each degradation event reduces the concentration of the active parent molecule, leading to weaker-than-expected experimental results. While storage at -20°C slows down chemical reactions, it does not stop them entirely, especially over weeks or months.

  • Causality:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can accelerate degradation. Each thaw cycle introduces energy, and more importantly, can increase the exposure to atmospheric oxygen and moisture as the vial is opened.

    • Water Contamination: As noted, DMSO readily absorbs water from the air. This water can freeze out upon cooling, creating localized areas of high compound and water concentration, which can facilitate hydrolysis during the thawing process.[10]

    • Long-Term Storage: Even at -20°C, slow oxidation can occur over long periods. For long-term viability, -80°C is significantly better.[11][12]

  • Preventative Measures & Best Practices: The most effective strategy is to implement a rigorous compound handling and storage protocol. The workflow below outlines the best practices for minimizing degradation and preserving the activity of your compound.

Experimental Protocols

Protocol 1: Best Practices for Stock Solution Preparation & Storage

This protocol is designed to create a stable, long-term master stock and minimize degradation of working solutions.

Caption: Workflow for preparing and storing DMSO stock solutions.

Step-by-Step Methodology:

  • Compound Handling: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the powder.

  • Solvent Selection: Use only high-purity, anhydrous DMSO (water content < 50 ppm). Purchase in small bottles with septa to minimize repeated openings.

  • Inert Atmosphere: Before adding the solvent, gently flush the vial containing the solid compound with an inert gas (e.g., argon or nitrogen) for 15-30 seconds. After adding DMSO, flush the headspace again before sealing.

  • Dissolution: Ensure the compound is fully dissolved using a vortex or a brief sonication bath. Gentle warming may be used if necessary, but avoid high temperatures which can accelerate degradation.

  • Aliquoting: Immediately after dissolution, aliquot the master stock solution into smaller, single-use volumes in amber glass or polypropylene vials with high-quality, PTFE-lined screw caps. The volume of each aliquot should be sufficient for one set of experiments.

  • Storage: Store all aliquots in a light-protected container (e.g., a freezer box) at -80°C for long-term storage.

  • Usage: For an experiment, remove only one aliquot from the freezer. Allow it to thaw completely and equilibrate to room temperature. Prepare all necessary dilutions for your experiment. At the end of the day, discard any remaining solution in the thawed aliquot. Do not re-freeze it. This practice is critical to avoid freeze-thaw cycles and ensure consistency.

References

  • Zou, J.-F., Huang, W.-S., Li, L., Xu, Z., Zheng, Z.-J., Yang, K.-F., & Xu, L.-W. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances, 5(43), 33815–33819. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: DMSO as Oxidant and Sulfenylating Agent for Metal-Free Oxidation and Methylthiolation of Alcohol-Containing Indoles. Request PDF. Retrieved from [Link]

  • Integrated DNA Technologies. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. Retrieved from [Link]

  • Gao, C., Wang, Y., Zhang, J., & Zhou, L. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Available from: [Link]

  • gChem Global. (n.d.). Visible Light Promoted Synthesis of Indoles in DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[13]uril. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Application of DMSO in the Synthesis of 1,4-Disubstituted (But-1-en-3-ynyl)methylthioethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). I2/DMSO-mediated substrate selective oxidation of tetrahydro indole-2,4-dione towards 4-hydroxy isatins and 5,6-dihydro-1H-indole-2,4-dione derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • MDPI. (n.d.). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). Suitable solvent for Schiff base reaction?. Retrieved from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (n.d.). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]

  • PubMed. (2020). Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • ASM Journals. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

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Technical Support Center: Purification of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this promising indole derivative. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt protocols to your specific experimental context.

Introduction: Understanding the Molecule and Its Synthesis

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is typically synthesized via a reductive amination reaction between indole-3-carboxaldehyde and 3-(methylthio)aniline. This common and efficient transformation, however, can lead to a range of impurities that complicate downstream purification. The indole nucleus is susceptible to oxidation and acid-catalyzed side reactions, while the aniline moiety can also undergo oxidation and over-alkylation. The presence of a methylthio group adds another layer of complexity due to its potential for oxidation to sulfoxide and sulfone derivatives.

This guide will address the most common purification challenges encountered with this molecule, providing both diagnostic insights and actionable solutions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted as a series of common problems you might encounter during the purification of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, followed by their probable causes and our recommended solutions.

Problem 1: Persistent Colored Impurities (Pink, Brown, or Yellow Hue) in the Final Product

Q: My final product, even after column chromatography, has a persistent pink or brownish tint. What is causing this and how can I remove it?

A: This is a classic issue when working with indole-containing compounds.[1] The likely culprit is the oxidation of the indole ring.

  • Causality: The indole nucleus is electron-rich and susceptible to aerial oxidation, especially in the presence of light or trace acids. This can lead to the formation of highly colored oligomeric or polymeric species. The aniline moiety is also prone to oxidation, which can contribute to discoloration.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: During the reaction work-up and purification, maintain an inert atmosphere (e.g., nitrogen or argon) wherever possible to minimize contact with oxygen.

    • Solvent Degassing: Use degassed solvents for both chromatography and recrystallization. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon.

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.

    • Antioxidant Addition: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage or processing if product instability is a major concern.

Problem 2: Co-elution of Impurities During Column Chromatography

Q: I'm having difficulty separating my product from impurities with very similar Rf values on TLC. How can I improve the resolution of my column chromatography?

A: Co-elution is often due to impurities that are structurally very similar to the target compound. In the case of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, these are likely to be unreacted starting materials or over-alkylated byproducts.

  • Potential Co-eluting Impurities:

    • Unreacted 3-(methylthio)aniline: This starting material can be difficult to separate from the product due to its similar polarity.

    • Over-alkylation product: A tertiary amine formed by the reaction of the product with another molecule of indole-3-carboxaldehyde followed by reduction.

    • Oxidized byproducts: The sulfoxide or sulfone derivatives of the product may have similar polarities.

  • Troubleshooting & Solutions:

    • Solvent System Optimization: A systematic approach to selecting the mobile phase is crucial.

      • Strategy: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. If separation is still poor, try a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the interactions with the stationary phase.

      • TLC Analysis: Screen multiple solvent systems using TLC to find the one that provides the best separation between your product and the impurities.

    • Column Chromatography Parameters:

      • Column Dimensions: Use a longer, narrower column for better separation.

      • Flow Rate: A slower flow rate can improve resolution.

      • Loading Technique: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

    • Alternative Chromatographic Techniques:

      • Preparative HPLC: If flash chromatography is insufficient, preparative reverse-phase HPLC can often provide baseline separation of closely related compounds.

      • Affinity Chromatography: For indole derivatives, affinity chromatography on indolyl-agarose columns has been shown to be effective, though this is a more specialized technique.[2]

  • Workflow for Chromatography Optimization:

    G A Initial TLC Analysis (e.g., Hexane/EtOAc) B Poor Separation (ΔRf < 0.1) A->B Evaluate ΔRf C Good Separation (ΔRf > 0.1) A->C Evaluate ΔRf D Try Different Solvent System (e.g., DCM/MeOH) B->D E Optimize Gradient Elution C->E D->A Re-evaluate F Proceed to Flash Chromatography E->F G Still Poor Separation F->G If co-elution persists H Consider Preparative HPLC G->H

    Caption: Workflow for optimizing chromatographic separation.

Problem 3: Product Degradation on Silica Gel

Q: I observe significant streaking on my TLC plates and a lower than expected yield after column chromatography. Is my compound degrading on the silica?

A: Yes, this is a strong possibility. The indole and aniline moieties can be sensitive to the acidic nature of standard silica gel.

  • Causality: The slightly acidic silanol groups on the surface of silica gel can catalyze the decomposition or polymerization of sensitive compounds like indoles.[3]

  • Troubleshooting & Solutions:

    • Neutralized Silica: Use silica gel that has been treated with a base.

      • Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent and add 1-2% triethylamine (or another suitable base like pyridine). Mix well and then pack the column as usual. This will neutralize the acidic sites on the silica.

    • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina often provides different selectivity and can be less harsh on acid-sensitive compounds.

    • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to reduce the time your compound spends in contact with the stationary phase.

    • Alternative Purification Methods:

      • Crystallization: If your product is a solid, crystallization can be an excellent alternative to chromatography.[4][5] It often yields a product of very high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that promote good crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthesis route for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline?

A1: The most common and direct method is a one-pot reductive amination.[6][7][8] This involves the reaction of indole-3-carboxaldehyde with 3-(methylthio)aniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[8]

  • Reaction Scheme:

    G IndoleCHO Indole-3-carboxaldehyde Imine Intermediate Imine IndoleCHO->Imine Aniline 3-(Methylthio)aniline Aniline->Imine Product N-((1H-Indol-3-yl)methyl) -3-(methylthio)aniline Imine->Product ReducingAgent [Reducing Agent] e.g., NaBH(OAc)3 ReducingAgent->Product

    Caption: Reductive amination synthesis pathway.

Q2: What are the key impurities I should be looking for by LC-MS analysis?

A2: Based on the reductive amination synthesis, you should be vigilant for the following impurities:

Impurity Potential Cause Expected Mass relative to Product
Indole-3-carboxaldehydeIncomplete reactionLower
3-(Methylthio)anilineIncomplete reactionLower
Bis(indol-3-yl)methaneAcid-catalyzed self-condensation of indole-3-carboxaldehydeHigher
Tertiary amine byproductOver-alkylation of the productHigher
Product SulfoxideOxidation of the methylthio group+16 amu
Product SulfoneFurther oxidation of the methylthio group+32 amu

Q3: Can I use crystallization as a primary purification method?

A3: Absolutely. If your crude product is reasonably pure (>80-90%) and solid, crystallization is often the preferred method for obtaining highly pure material. It is more scalable and can be more cost-effective than chromatography. The key is to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[4]

Q4: How should I store the purified N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline?

A4: Due to its susceptibility to oxidation, the purified compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, keeping it in a freezer at -20°C is recommended.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. (n.d.).
  • What do common indole impurities look like? - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines | Crystal Growth & Design. (2024, October 18). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 23, 2026, from [Link]

  • Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H - ResearchGate. (2013, January 10). Retrieved January 23, 2026, from [Link]

  • Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC. (2009, July 28). Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • Protein purification troubleshooting guide - Dutscher. (n.d.). Retrieved January 23, 2026, from [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (2012, December 4). Retrieved January 23, 2026, from [Link]

  • Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]

  • Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC. (2023, March 4). Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PubMed. (2024, July 2). Retrieved January 23, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (2023, May 20). Retrieved January 23, 2026, from [Link]

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  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

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Technical Support Center: A-Z Guide to Characterizing and Mitigating Off-Target Effects of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is not a widely characterized molecule in public scientific literature. Therefore, this guide provides a comprehensive framework for researchers working with novel small molecules that, like the topic compound, feature indole and aniline-like scaffolds. The principles, protocols, and troubleshooting advice are based on established best practices in drug discovery for minimizing off-target effects.

Introduction: The Double-Edged Sword of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its structural versatility allows it to interact with a wide array of biological targets, particularly protein kinases, by mimicking the hinge-binding motif of ATP.[3][4] However, this promiscuity is a double-edged sword. While it provides a rich foundation for designing potent inhibitors, it also carries an inherent risk of unintended interactions with other proteins—so-called "off-target" effects.

These off-target interactions are a primary cause of unexpected toxicity, ambiguous experimental results, and late-stage clinical failures.[5] This guide serves as a technical resource for researchers to proactively identify, characterize, and mitigate the off-target effects of novel indole-based compounds, ensuring higher quality data and increasing the probability of developing selective and safe therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the early stages of characterizing a novel indole-based compound.

Q1: I've just synthesized my compound. What is the very first step to assess its potential for off-target effects?

A1: The most cost-effective and rapid first step is in silico (computational) profiling. Before you even run a cell-based assay, you can leverage the chemical structure of your molecule to predict its likely biological targets and off-targets. This is primarily done through ligand-based approaches, which compare your molecule to databases of compounds with known activities.[6]

  • Rationale: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities. By comparing your compound's fingerprint to millions of others, you can generate a ranked list of potential protein targets.

  • Recommended Tools: Several web-based tools are excellent for this purpose:

    • SwissTargetPrediction: Predicts the most likely macromolecular targets of a small molecule.

    • ChEMBL: A large, open-access database of bioactive molecules that you can search for similar structures.[7]

    • KinasePred: A computational tool specifically designed to predict the kinase activity of small molecules.[7]

Q2: My compound shows high potency against my intended target in a biochemical assay, but it's highly cytotoxic in cell-based assays, even at low concentrations. Could this be an off-target effect?

A2: Yes, this is a classic sign of a potential off-target liability. Potent, non-specific cytotoxicity often arises when a compound interacts with essential cellular machinery unrelated to its intended target.

  • Causality: The observed cell death may not be due to the inhibition of your primary target but rather the inhibition of one or more other proteins critical for cell survival (e.g., essential kinases, components of the cell cycle machinery, or proteins involved in metabolism).

  • Next Steps:

    • Consult your in silico predictions: Do the predicted off-targets include proteins known to be essential for cell viability?

    • Perform a broad-panel screen: Test the compound against a panel of key off-targets known to cause toxicity, such as a safety panel of kinases or receptors.[8][9][10]

    • Validate target engagement in cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is actually binding to its intended target within the complex cellular environment.[11][12][13][14]

Q3: How can I experimentally distinguish between an on-target and an off-target phenotype?

A3: This is a critical question in target validation. The gold standard is to demonstrate that the observed phenotype can be rescued or phenocopied by genetic methods.

  • Rescue Experiment: If your compound inhibits Target X and causes a specific phenotype (e.g., cell cycle arrest), you can try to rescue this effect by overexpressing a version of Target X that is resistant to your compound (e.g., through a point mutation in the binding site). If the phenotype is reversed, it is on-target.

  • Phenocopy Experiment: Use a genetic technique like CRISPR-Cas9 or RNAi to knock out or knock down your intended target (Target X).[15] If the resulting cellular phenotype is the same as the one caused by your compound, it provides strong evidence that the effect is on-target.

  • Chemical Analogs: Synthesize a close chemical analog of your compound that is structurally similar but inactive against your primary target. If this inactive analog does not produce the cellular phenotype, but your active compound does, it supports an on-target mechanism.

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Troubleshooting Guide 1: Unexpectedly High Cytotoxicity

Problem: Your compound is showing cytotoxicity at concentrations much lower than anticipated or in cell lines where the target is not highly expressed.

Potential Cause Explanation Recommended Action
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations, especially over long incubation times.[16]Run a solvent-only control curve. Test multiple concentrations of the solvent on your cells to determine the highest non-toxic concentration. Ensure all experiments stay below this limit (typically ≤0.5% DMSO).[16]
Compound Precipitation The compound may be falling out of solution in the cell culture media, forming aggregates that can cause non-specific stress or toxicity to cells.Check solubility. Visually inspect the media in the wells under a microscope for precipitates. Perform a formal solubility test of your compound in the specific media used for your assays.
Reactive Metabolites The compound may be metabolized by cells into a reactive species that is inherently toxic, independent of any specific protein target.Perform a metabolic stability assay. Incubate the compound with liver microsomes to assess its metabolic fate. If it's rapidly converted, consider if any potential metabolites are known toxicophores.
Broad Off-Target Activity The compound is a "dirty" drug, hitting multiple essential proteins. This is common with kinase inhibitors due to the conserved nature of the ATP binding pocket.1. Perform a broad kinase screen: Screen the compound against a large panel of kinases (e.g., >400) to identify unintended targets. 2. Run a safety pharmacology panel: These panels test compounds against targets known to be involved in adverse drug reactions (e.g., hERG, GPCRs, ion channels).[8][17]
Troubleshooting Guide 2: Inconsistent or Irreproducible Assay Results

Problem: You are getting variable IC50 values or phenotypic readouts between experiments.

Potential Cause Explanation Recommended Action
Cell Passage Number Cell lines can change their characteristics (e.g., protein expression levels, signaling pathway activity) over many passages.Maintain a consistent cell passage window. Thaw a fresh, low-passage vial of cells after a defined number of passages (e.g., 20) and re-characterize their response.
Assay Timing and Cell Density The physiological state of the cells at the time of compound addition can significantly impact the results. Cell density affects growth rates and nutrient availability.Standardize cell seeding density and assay timing. Always seed the same number of cells and add the compound at the same time point post-seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[16]
Compound Stability The compound may be unstable in aqueous media at 37°C over the course of the assay, leading to a decrease in the effective concentration over time.Assess compound stability in media. Incubate the compound in your cell culture media for the duration of the experiment (e.g., 72 hours). Use HPLC-MS to measure the concentration of the parent compound at different time points.
Reagent Variability Inconsistent lots of serum (FBS), media, or other critical reagents can introduce variability.Qualify new lots of critical reagents. Before switching to a new lot of FBS or media, test it in a side-by-side comparison with the old lot to ensure consistent cell growth and compound response.

Part 3: Experimental Protocols & Workflows

A systematic approach is essential for de-risking a novel compound. The workflow below outlines a tiered strategy from prediction to validation.

Workflow for Off-Target Characterization

Off_Target_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Target Validation & Mitigation A Compound Synthesis (N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline) B In Silico Profiling (SwissTargetPrediction, ChEMBL) A->B C Primary Assay (On-Target Potency) A->C E Broad Kinase Panel Screen (e.g., Eurofins, Reaction Biology) B->E D Initial Cytotoxicity Screen C->D D->E G Phenotypic Screening (e.g., High-Content Imaging) D->G H Cellular Target Engagement (CETSA) E->H F Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) F->H G->H I Genetic Validation (CRISPR/RNAi) H->I J Structure-Activity Relationship (SAR) (Synthesize Analogs) I->J K Lead Optimization J->K

Caption: A tiered workflow for identifying and mitigating off-target effects.

Protocol 1: In Silico Off-Target Prediction

This protocol outlines the steps for using a free, web-based tool to predict potential off-targets.

  • Obtain the SMILES string for your molecule. For N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, this can be generated from chemical drawing software.

  • Navigate to SwissTargetPrediction ().

  • Paste the SMILES string into the query box.

  • Select the correct species (e.g., Homo sapiens).

  • Run the prediction. The server will return a list of the most probable protein targets, ranked by probability.

  • Analyze the results. Pay close attention to protein classes that are known to be associated with toxicity, such as certain kinases, GPCRs, and ion channels. Cross-reference these predictions with the known biology of your system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target in intact cells.[13][14][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][13]

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with your compound at various concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[11]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), followed by rapid cooling.[11] One unheated sample should be kept as a control.

  • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or addition of a mild lysis buffer).[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein remaining in the soluble fraction using a specific detection method, such as Western Blot or ELISA.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the presence of a binding compound, the protein will be stabilized, and more of it will remain in the soluble fraction at higher temperatures. This "thermal shift" confirms target engagement.

Visualizing Off-Target Effects

Unintended inhibition of a related kinase can have cascading effects on cellular signaling.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor Compound Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (On-Target) GrowthFactor->Receptor OffTargetKinase Off-Target Kinase (e.g., SRC Family Kinase) Receptor->OffTargetKinase Downstream1 Signaling Protein A Receptor->Downstream1 Downstream2 Signaling Protein B OffTargetKinase->Downstream2 Proliferation Cell Proliferation (Intended Effect) Downstream1->Proliferation Survival Cell Survival (Unintended Effect) Downstream2->Survival Compound Indole-Based Inhibitor Compound->Receptor  On-Target Inhibition Compound->OffTargetKinase  Off-Target Inhibition

Caption: Off-target inhibition of a parallel survival pathway.

References

  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Frontiers in Chemistry. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]

  • YouTube. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Off-target effects in CRISPR/Cas9 gene editing. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • ResearchGate. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • PubMed. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Available at: [Link]

  • YouTube. (2022). How to escape from a cytotoxicity failure?. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Available at: [Link]

  • Pharmaron. (n.d.). In vitro Safety Panel I Binding & Functional Assays. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available at: [Link]

  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available at: [Link]

  • PubMed. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Available at: [Link]

  • ResearchGate. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]

  • Bentham Science. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

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Technical Support Center: Crystallization of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Drawing from established crystallization principles and an analysis of the compound's structural features—an indole ring, a secondary amine, and a methylthioaniline moiety—this document provides practical, in-depth troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is analyzed to identify its root cause, followed by a series of actionable solutions and detailed protocols.

Problem 1: The compound "oils out" instead of crystallizing.

Question: I've dissolved my crude N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in a hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1] For N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, this can be exacerbated by the presence of impurities, which depress the melting point of the mixture.[1] The resulting oil often traps impurities, defeating the purpose of recrystallization.[2]

Probable Causes:
  • High Solute Concentration: The solution is too concentrated, causing it to reach supersaturation at a high temperature where the compound is still molten.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth, favoring the kinetically faster liquid-liquid phase separation.[3]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be significantly higher than the melting point of your compound.

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the solid, making it more prone to oiling out.[1]

Suggested Solutions & Protocols:
  • Solution 1: Increase the Solvent Volume.

    • Causality: Adding more solvent lowers the saturation temperature of the solution. This means the compound will come out of solution at a lower temperature, which is hopefully below its melting point.

    • Protocol:

      • Re-heat the solution containing the oil until it is fully dissolved.

      • Add an additional 10-20% volume of the hot solvent.

      • Ensure the solution is clear and homogenous.

      • Allow the flask to cool slowly to room temperature, insulating it if necessary to slow the cooling rate.

  • Solution 2: Lower the Crystallization Temperature.

    • Causality: This strategy is effective if the oil solidifies upon further cooling. The goal is to bypass the oiling out phase by inducing nucleation at a lower temperature.

    • Protocol:

      • Re-heat the solution to re-dissolve the oil.

      • Cool the solution to just above the temperature where oiling out was observed.

      • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.[4]

      • If crystals form, they will act as nucleation sites for further growth as the solution cools.

  • Solution 3: Change the Solvent System.

    • Causality: Selecting a solvent with a lower boiling point or using a mixed-solvent system can fundamentally change the solubility curve and prevent oiling out. Amines and thioethers can be challenging, so a systematic approach is key.[5]

    • Protocol:

      • Recover your compound by removing the current solvent under reduced pressure.

      • Perform a solvent screen (see FAQ section for protocol). Look for a solvent that dissolves the compound when hot but poorly when cold.

      • Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature. Then, slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes, heptane) until the solution becomes faintly cloudy (turbid).[5]

      • Gently heat the mixture until the solution becomes clear again.

      • Allow the solution to cool slowly.

Problem 2: An amorphous solid precipitates instead of well-defined crystals.

Question: My compound crashes out of solution as a fine powder or a glassy solid with no defined crystal structure. How can I promote the formation of crystalline material?

Answer:

The formation of an amorphous solid occurs when molecules solidify rapidly and randomly, without arranging into an ordered crystal lattice.[3] This is often a result of very high supersaturation levels, which can be caused by rapid cooling or the sudden addition of an anti-solvent.[3][6] While chemically the same, amorphous solids have different physical properties and do not offer the same purification efficiency as crystalline solids.

Probable Causes:
  • Excessive Supersaturation: The solution is too concentrated, or the temperature is dropped too quickly, leading to rapid precipitation.[1]

  • High Impurity Levels: Impurities can inhibit the formation of a crystal lattice.[3]

  • Molecular Flexibility: The inherent flexibility of the N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline molecule around the methylene bridge may hinder efficient packing into a crystal lattice.

Suggested Solutions & Protocols:
  • Solution 1: Reduce the Rate of Supersaturation.

    • Causality: Slowing down the process gives molecules time to orient themselves correctly into a crystal lattice.

    • Protocol:

      • Re-dissolve the amorphous solid in a slightly larger volume of hot solvent.

      • Ensure the cooling process is as slow as possible. Place the flask in a Dewar filled with hot water or wrap it in glass wool to insulate it.

      • Avoid disturbing the flask during the cooling process, as vibrations can trigger rapid precipitation.[7]

  • Solution 2: Utilize a Vapor Diffusion or Layering Technique.

    • Causality: These are very slow methods of introducing an anti-solvent, ideal for difficult-to-crystallize compounds.

    • Protocol (Vapor Diffusion):

      • Dissolve your compound in a small amount of a "good," volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

      • Place this vial inside a larger, sealed jar that contains a layer of a "poor" anti-solvent (e.g., hexanes or pentane).

      • Over several hours or days, the anti-solvent vapor will slowly diffuse into the vial with your solution, gradually decreasing the solubility and promoting slow crystal growth.

  • Solution 3: Re-purify the Material.

    • Causality: If impurities are inhibiting crystallization, an orthogonal purification step may be necessary.

    • Protocol:

      • Consider purifying the crude material using column chromatography on silica gel or basic alumina to remove impurities. Amines can streak on silica, so adding a small amount of triethylamine (~1%) to the eluent can be beneficial.[8]

      • Combine the pure fractions, remove the solvent, and attempt the crystallization again.

Problem 3: Crystal yield is very low.

Question: I managed to get beautiful crystals, but my final yield after filtration is less than 50%. How can I improve my recovery?

Answer:

A low yield in crystallization typically points to one of two issues: either too much of your compound remained dissolved in the mother liquor, or product was lost during the transfer and washing steps.[1]

Probable Causes:
  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even after cooling.[1]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal recovery.

Suggested Solutions & Protocols:
  • Solution 1: Optimize Solvent Volume.

    • Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound, creating a saturated solution.

    • Protocol:

      • In your next attempt, add the hot solvent to your crude solid in small portions, waiting for it to dissolve before adding more.

      • Once the solid is just dissolved, stop adding solvent.

  • Solution 2: Cool the Solution Thoroughly.

    • Causality: The solubility of your compound decreases as the temperature drops. Cooling the mixture in an ice-water bath after it has reached room temperature will maximize the amount of solid that crystallizes out of solution.

    • Protocol:

      • After slow cooling to room temperature is complete, place the flask in an ice-water bath for at least 30 minutes before filtration.

  • Solution 3: Recover a Second Crop.

    • Causality: The mother liquor (the filtrate after filtration) is saturated with your compound. Concentrating this solution can allow you to recover more material.

    • Protocol:

      • Take the mother liquor and reduce its volume by about half by boiling or using a rotary evaporator.

      • Allow this concentrated solution to cool again slowly.

      • Collect the "second crop" of crystals by filtration. Note that this crop may be less pure than the first.

  • Solution 4: Use Ice-Cold Washing Solvent.

    • Causality: Using a minimal amount of ice-cold solvent to wash the crystals will remove surface impurities without dissolving a significant amount of the product.

    • Protocol:

      • During vacuum filtration, after the mother liquor has been drawn through, wash the crystals with a very small amount of ice-cold recrystallization solvent.

      • Ensure the solvent has been pre-chilled in an ice bath.

Frequently Asked Questions (FAQs)

Q1: How should I select an initial solvent for the crystallization of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Given the molecule's structure, solvents of intermediate polarity are a good starting point. A systematic screening process is highly recommended.

Protocol: Small-Scale Solvent Screening
  • Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile, heptane) dropwise at room temperature.

  • A good candidate solvent will not dissolve the compound at room temperature.

  • Take the tubes that did not show good solubility and heat them gently in a water bath.

  • A good solvent will now fully dissolve the compound.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large amount of crystalline solid upon cooling.

Table 1: Potential Solvents for Screening
Solvent ClassExample SolventsPotential Suitability for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline
Alcohols Ethanol, IsopropanolGood starting point. The N-H and amine groups can hydrogen-bond with the solvent.
Esters Ethyl AcetateOften an excellent choice for compounds of intermediate polarity.
Ketones AcetoneA polar aprotic solvent; may be too strong a solvent, but worth testing.
Aromatic Hydrocarbons TolueneMay work well, especially for purifying from less polar impurities. Indole itself crystallizes well from toluene.[5]
Ethers Diethyl Ether, THFOften used as the "good" solvent in a mixed system with a hydrocarbon.[5]
Aliphatic Hydrocarbons Hexanes, HeptaneLikely to be poor solvents. Excellent candidates for use as an "anti-solvent" in a mixed system.[5][9]
Nitriles AcetonitrileA polar aprotic solvent that can be effective.

Q2: My compound refuses to crystallize, even from a supersaturated solution. What can I do to induce crystallization?

This is a common problem related to the high energy barrier of nucleation—the initial formation of a stable crystal seed.[10]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[4] The microscopic scratches provide a high-energy surface that can act as a template for crystal formation.

  • Seeding: Add a tiny crystal of the pure compound to the supersaturated solution.[11][12] This "seed" bypasses the nucleation step and provides a perfect template for further crystal growth.[13] If you don't have a pure crystal, try using the residue on a spatula from a previous successful batch.

  • Extreme Cooling: If other methods fail, cooling the mixture in a dry ice/acetone bath may induce crystallization, though this risks forming an amorphous solid.[4]

Q3: The free amine is proving very difficult to crystallize. Should I consider forming a salt?

Yes, absolutely. Amines are often difficult to crystallize due to their basicity and tendency to form oils.[5] Converting the secondary amine to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt, can dramatically improve its crystallinity.[14] The ionic nature of the salt provides strong, well-defined intermolecular forces that favor the formation of a stable crystal lattice.

Protocol: Crystallization via Salt Formation
  • Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • The resulting salt will likely precipitate out. It can then be collected by filtration or, for higher purity, recrystallized from a more polar solvent system (e.g., ethanol/water, methanol).

Crystallization Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

G start Start: Dissolve Crude Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: Well-formed Crystals observe->crystals Ideal oil Problem: 'Oiling Out' observe->oil Liquid droplets form amorphous Problem: Amorphous Solid observe->amorphous Fine powder/ glassy solid none Problem: No Crystals Form observe->none Solution remains clear sol_oil1 Re-heat & Add More Solvent oil->sol_oil1 sol_oil2 Change Solvent System (e.g., lower boiling point) oil->sol_oil2 sol_amorph1 Re-dissolve & Cool Slower amorphous->sol_amorph1 sol_amorph2 Try Anti-Solvent Method (Vapor Diffusion) amorphous->sol_amorph2 sol_none1 Induce Nucleation: Scratch or Seed none->sol_none1 sol_none2 Concentrate Solution & Re-cool none->sol_none2 sol_none3 Consider Salt Formation (e.g., HCl salt) none->sol_none3 sol_oil1->cool Retry sol_oil2->start Retry sol_amorph1->cool Retry sol_amorph2->start Retry sol_none1->observe Check again sol_none2->cool Retry sol_none3->start New Strategy

Caption: A decision-making workflow for troubleshooting crystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). 12.1: Crystalline and Amorphous Solids. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Chemsrc. (2024). N-((1H-indol-3-yl)methyl)aniline. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

  • ResearchGate. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • ResearchGate. (2013). How can amorphous solid be made crystalline?[Link]

  • Semantic Scholar. (n.d.). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. [Link]

  • Crystallography Guide. (n.d.). Guide for crystallization. [Link]

  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Reddit. (2024). r/Chempros - Amine workup. [Link]

  • Wiley-VCH. (n.d.). CHAPTER ONE - The Formation of Amorphous Solids. [Link]

  • Springer. (2007). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. [Link]

  • Reddit. (n.d.). r/chemistry - Recrystallization (help meeeeee). [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Britannica. (n.d.). Amorphous solid - Preparation, Structure, Properties. [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • Bitesize Bio. (n.d.). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • ACS Publications. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?[Link]

  • YouTube. (2023). Why Do Amorphous Solids Become Crystalline On Heating?[Link]

  • Bryan Research & Engineering. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • YouTube. (2020). Selecting a Solvent to Crystallize a Substance. [Link]

  • ResearchGate. (2017). Seeding in Crystallisation. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • MDPI. (2022). Crystallization-Enhanced Emission and Room-Temperature Phosphorescence of Cyclic Triimidazole-Monohexyl Thiophene Derivatives. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. [Link]

  • ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide. [Link]

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  • PubChem. (n.d.). (1H-Indol-3-YL)methanethiol. [Link]

Sources

dealing with poor bioavailability of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Introduction

Welcome to the technical support guide for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising indole derivative. It is well-documented that while the indole scaffold is a cornerstone in medicinal chemistry, compounds derived from it often present significant pharmacokinetic hurdles, including poor solubility, limited membrane permeability, and metabolic instability.[1][2]

This guide is structured to provide both high-level answers through a Frequently Asked Questions (FAQ) section and in-depth, actionable protocols in our Troubleshooting Guides. Our goal is to explain the causality behind these experimental challenges and provide you with robust, self-validating methodologies to diagnose and overcome them.

The Bioavailability Challenge: A Systemic Overview

The journey of an orally administered drug from the gut to the bloodstream is fraught with barriers. Poor bioavailability is not a single problem but a result of failure at one or more distinct stages. Understanding this process is the first step in troubleshooting.

cluster_0 Gastrointestinal (GI) Tract cluster_1 Intestinal Barrier cluster_2 Portal Circulation & Liver Formulation Drug in Dosage Form Dissolution Drug in Solution (GI Fluid) Formulation->Dissolution 1. Dissolution Permeation Drug in Enterocyte Dissolution->Permeation 2. Permeation Fail1 FAIL: Poor Solubility Dissolution->Fail1 Efflux Efflux (e.g., P-gp) Permeation->Efflux Efflux Pumps Metabolism First-Pass Metabolism Permeation->Metabolism 3. Metabolism (Gut Wall/Liver) Fail2 FAIL: Low Permeability Permeation->Fail2 Systemic Drug in Systemic Circulation Metabolism->Systemic Bioavailable Fraction Fail3 FAIL: High Metabolism Metabolism->Fail3

Caption: The Oral Bioavailability Cascade and Common Failure Points.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor bioavailability of my compound, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline?

Based on its structure, the primary challenges are likely threefold:

  • Poor Aqueous Solubility: The molecule is largely lipophilic due to the indole and aniline rings, which predicts low solubility in the aqueous environment of the GI tract. This is a common issue for this class of compounds.[1]

  • Extensive First-Pass Metabolism: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver and gut wall. Furthermore, the methylthio (-SCH₃) group is a known target for metabolism, often undergoing oxidation to sulfoxide and sulfone derivatives, or conjugation with glutathione.[3][4]

  • Low Permeability/Efflux: While the compound's lipophilicity might suggest good passive diffusion, it could also be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds back into the GI lumen, reducing net absorption.[5]

Q2: How can the Biopharmaceutics Classification System (BCS) help me categorize my experimental problems?

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability, the two key factors determining absorption.[6][7] By determining which class your compound falls into, you can focus your efforts efficiently.

BCS ClassSolubilityPermeabilityPrimary Absorption HurdleExample Formulation Strategy
Class I HighHighNone (Ideal Case)Immediate-release dosage form
Class II LowHighDissolution RateParticle size reduction, solid dispersions[8]
Class III HighLowPermeation RatePermeation enhancers, prodrugs
Class IV LowLowBoth Dissolution & PermeationComplex strategies (e.g., lipid-based systems)[9]

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is likely a BCS Class II or Class IV compound. The troubleshooting guides below provide protocols to determine its specific classification.

Q3: What is the expected metabolic fate of the methylthio (-SCH₃) group, and how does it impact bioavailability?

The methylthio group is a significant metabolic hotspot. In vitro studies with similar compounds have shown it can undergo two main pathways:

  • Oxidation: The sulfur atom is oxidized by CYP enzymes to form a methylsulfoxide (-SOCH₃) and subsequently a methylsulfone (-SO₂CH₃). This increases the polarity of the molecule, which can drastically alter its solubility, permeability, and target engagement.

  • Glutathione Conjugation: The oxidized metabolites (sulfoxide/sulfone) can become substrates for glutathione S-transferase (GST), leading to conjugation with glutathione. This process is a major detoxification pathway that facilitates excretion and represents a direct loss of the parent compound, thereby reducing bioavailability.[3]

Q4: My compound appears to degrade in my assay medium. What should I check?

First, confirm if it's degradation or precipitation due to low solubility. Centrifuge the sample and measure the concentration in the supernatant. If it's true degradation, consider two possibilities:

  • Chemical Instability: Is the pH of your medium causing hydrolysis? Indole rings can be sensitive to highly acidic conditions. Run a stability check across a pH range (e.g., pH 2, 6.8, 7.4).

  • Metabolic Instability: If you are using a cell-based assay (like Caco-2) or microsomal fractions, you are likely observing metabolism. Refer to the Troubleshooting Guide for High First-Pass Metabolism to quantify this.

Troubleshooting Guides & Experimental Protocols

Problem Area 1: Poor Aqueous Solubility

Low solubility is a primary rate-limiting step for absorption. If the compound cannot dissolve, it cannot be absorbed.

This high-throughput method assesses the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.

  • Objective: To determine the kinetic solubility limit and identify potential liabilities for in vitro screening.

  • Materials:

    • N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (Compound)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear-bottom microplates

    • Nephelometer or plate reader capable of measuring light scattering.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a serial dilution series from the stock solution in a 96-well plate using DMSO (e.g., 10 mM down to ~0.01 mM).

    • In a separate 96-well analysis plate, add 198 µL of PBS pH 7.4 to each well.

    • Transfer 2 µL from each concentration of the DMSO plate into the corresponding wells of the analysis plate. This creates a final DMSO concentration of 1%.

    • Mix thoroughly and incubate at room temperature for 2 hours, protected from light.

    • Measure turbidity (light scattering) using a nephelometer.

  • Data Analysis & Interpretation:

    • Plot the nephelometry signal against the compound concentration.

    • The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.

    • Self-Validation: Run a known soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Nifedipine) as controls. Propranolol should show no increase in signal, while Nifedipine should precipitate at a low concentration.

  • If Solubility is <10 µM: Your compound has very low aqueous solubility, which will impact most biological assays and is a strong indicator of poor oral absorption. Proceed to formulation strategies.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix can prevent crystallization and enhance dissolution.[10]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, keeping the drug solubilized.[11]

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]

Problem Area 2: Low Intestinal Permeability

If a compound is soluble but still shows poor absorption, the next barrier is its ability to cross the intestinal epithelium.

This assay is the industry standard for predicting human intestinal permeability in vitro.[12] It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key transporters found in the human intestine.[5][13]

cluster_controls Mandatory Controls workflow Start: Seed Caco-2 cells on Transwell® inserts Day 0-21: Culture for 21-25 days to form a differentiated monolayer Day 21: Validate monolayer integrity (TEER measurement & Lucifer Yellow rejection) Experiment: Run bidirectional transport (A→B and B→A) with test compound Analysis: Quantify compound in donor and receiver compartments via LC-MS/MS Calculation: Determine Papp values and Efflux Ratio HighPerm High Permeability (e.g., Propranolol) LowPerm Low Permeability (e.g., Atenolol) EffluxSub P-gp Substrate (e.g., Digoxin)

Caption: Workflow for the Caco-2 Permeability Assay.

  • Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio (ER) of the compound.

  • Procedure:

    • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell® filter inserts and cultured for 21-25 days.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. Perform a Lucifer Yellow rejection test (<1% leakage) to confirm monolayer integrity.

    • Transport Experiment (A→B):

      • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A, upper) chamber.

      • Add fresh transport buffer to the basolateral (B, lower) chamber.

      • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

      • Collect samples from both A and B chambers at the end of the incubation.

    • Transport Experiment (B→A):

      • Perform the reverse experiment by adding the compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis & Interpretation:

    • Calculate the Papp value for each direction:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • Interpreting the Results:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)Interpretation
< 1Low> 2Potential P-gp or BCRP substrate. Absorption is likely limited by active efflux.
1 - 10Moderate< 2Permeability is moderate and not limited by efflux.
> 10High-Compound is highly permeable.[13]
  • Trustworthiness: Including high/low permeability and efflux substrate controls is non-negotiable for validating the assay performance. If the control values are out of range, the results for your test compound are not reliable.

Problem Area 3: High First-Pass Metabolism

If a compound is both soluble and permeable but bioavailability remains low, it is likely being rapidly metabolized by enzymes in the liver.

This in vitro assay uses subcellular fractions (microsomes) containing high concentrations of CYP enzymes to predict the rate of hepatic clearance.[14]

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) of the compound.

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Potassium phosphate buffer (pH 7.4)

    • Test compound and control compounds (high and low clearance)

    • Acetonitrile with an internal standard (for reaction quenching)

    • LC-MS/MS for quantification.

  • Procedure:

    • Prepare a master mix of microsomes in phosphate buffer.

    • Pre-warm the mix to 37°C. Add the test compound at a low concentration (e.g., 1 µM) and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis & Interpretation:

    • Plot the natural log of the percentage of parent compound remaining vs. time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t₁/₂ = 0.693 / k

    • Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

    • Interpreting the Results:

In Vitro Half-Life (t₁/₂)Predicted In Vivo Clearance
< 15 minHigh
15 - 60 minModerate
> 60 minLow
  • Self-Validation: Run a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). If Verapamil is not rapidly metabolized, the microsomes or NADPH system may be inactive.

cluster_indole Indole Ring Metabolism cluster_sulfur Methylthio Group Metabolism Parent N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Indole_OH Hydroxylated Metabolite (e.g., at C4, C5, C6, C7) Parent->Indole_OH CYP-mediated Oxidation Sulfoxide Methylsulfoxide Metabolite Parent->Sulfoxide CYP-mediated Oxidation Sulfone Methylsulfone Metabolite Sulfoxide->Sulfone Oxidation GSH_Conj Glutathione Conjugate Sulfoxide->GSH_Conj GST-mediated Conjugation Sulfone->GSH_Conj GST-mediated Conjugation

Caption: Potential Metabolic Fates of the Target Compound.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.).
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (n.d.).
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences.
  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI.
  • Formulation strategies for poorly soluble drugs. (2018).
  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).
  • In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by r
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2022).
  • Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. (2015). PubMed.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Innovative Formulation Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Biopharmaceutics Classific
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012).
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
  • Metabolic stability and its role in the discovery of new chemical entities. (2016).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Taylor & Francis Online.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.

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Technical Support Center: Synthesis of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Analogues for Improved Potency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline analogues. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these and structurally related compounds. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow and enhance the potency of your target molecules.

The core structure, possessing an indole moiety linked to a substituted aniline, is a recognized scaffold in medicinal chemistry, particularly for targeting protein kinases.[1][2][3] The strategic modification of this scaffold is crucial for improving biological activity. This guide will delve into the nuances of the synthetic route, focusing on the key reductive amination step and offering strategies for analogue design to boost potency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Synthesis via Reductive Amination

The primary route to N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline involves the reductive amination between indole-3-carbaldehyde and 3-(methylthio)aniline. This seemingly straightforward reaction can present several challenges.

Q1: My reductive amination is yielding a significant amount of unreacted starting materials and/or a stable imine intermediate. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a common issue often stemming from several factors related to the reaction conditions and the nature of the reactants.

Causality: The formation of the secondary amine product proceeds through a two-step mechanism: 1) formation of an imine intermediate via condensation of the aldehyde and amine, and 2) reduction of the imine to the final amine product.[4] Incomplete reactions can be due to an unfavorable equilibrium in the imine formation step or inefficient reduction.

Troubleshooting Steps:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can be too reactive, potentially reducing the starting indole-3-carbaldehyde before imine formation is complete, especially if the reaction is not carefully staged.[5]

    • Recommendation: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This reagent is particularly effective in a one-pot procedure as it is less likely to reduce the aldehyde and is activated under the mildly acidic conditions that favor imine formation.[5]

  • pH Control: The formation of the imine is acid-catalyzed, but a highly acidic environment can protonate the amine starting material, rendering it non-nucleophilic.

    • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate imine formation.[5] Typically, a few equivalents relative to the amine are sufficient.

  • Solvent and Temperature: The choice of solvent can influence the reaction equilibrium.

    • Recommendation: Use an anhydrous solvent that can azeotropically remove water, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to drive the imine formation forward. While methanol is often used, it can sometimes participate in side reactions. The reaction is typically run at room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for potential side product formation.[6]

  • Staged Addition: If using a more reactive reducing agent like NaBH₄, a staged approach is critical.

    • Protocol: First, stir the indole-3-carbaldehyde and 3-(methylthio)aniline in a suitable solvent (e.g., methanol) for a period to allow for imine formation (monitor by TLC or LC-MS). Once the imine is formed, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄.[7]

G cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Indole_CHO Indole-3-carbaldehyde Imine Imine Intermediate Indole_CHO->Imine + Aniline - H₂O Aniline 3-(Methylthio)aniline Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Final_Product N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Imine_ref Imine Intermediate Imine_ref->Final_Product + [H⁻]

Q2: I'm observing the formation of multiple byproducts that are difficult to separate from my desired product. What are these byproducts and how can I minimize their formation?

Answer: Byproduct formation is a common hurdle, often arising from the reactivity of the indole nucleus and the aniline starting material.

Causality: The indole ring is electron-rich and can be susceptible to side reactions under acidic conditions.[8] The aniline, being a nucleophile, can also participate in undesired reactions.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Bis(indolyl)methane Reaction of indole-3-carbaldehyde with another molecule of indole (if present as an impurity or formed via decomposition).Use highly pure indole-3-carbaldehyde. Avoid strongly acidic conditions that could promote this condensation.[9]
Over-alkylation of Aniline The product amine can potentially react with another molecule of indole-3-carbaldehyde and be reduced.Use a slight excess of the aniline starting material to favor the formation of the desired secondary amine. Careful control of stoichiometry is key.
Polymerization of Indole-3-carbaldehyde Can occur under harsh acidic or thermal conditions.Maintain mild reaction conditions (room temperature if possible) and use only a catalytic amount of weak acid.[10]

Purification Tip: The final product is a relatively polar amine. Purification can be challenging due to potential streaking on silica gel.

  • Recommendation: Use a silica gel column with a mobile phase containing a small percentage of a basic modifier, like triethylamine (e.g., 0.5-1% in a hexane/ethyl acetate or DCM/methanol gradient), to improve peak shape and separation.[11] Alternatively, reverse-phase chromatography can be effective for highly polar amines.[12] Another approach is to precipitate the amine product as a salt (e.g., with HCl or trichloroacetic acid), filter, and then liberate the free base.[13]

Section 2: Strategies for Improved Potency

Once a reliable synthetic route to the parent compound is established, the next phase is to synthesize analogues with improved biological potency. This involves strategic modifications to the core structure based on established medicinal chemistry principles.

Q3: I want to design analogues with improved potency. Which positions on the scaffold are the most promising to modify, and what types of modifications should I consider?

Answer: Structure-activity relationship (SAR) studies are crucial for identifying key areas for modification. Based on the general pharmacophore of indole-based inhibitors, several positions are ripe for exploration.

Key Modification Hotspots:

  • The Indole Ring (Positions 4, 5, 6, and 7): This region can be modified to enhance binding affinity and modulate physicochemical properties.

    • Rationale: Substituents on the indole ring can influence the electronic properties of the ring system and introduce new interactions with the target protein.[14]

    • Suggested Modifications:

      • Halogens (F, Cl, Br): Can increase potency through halogen bonding and improve metabolic stability. Fluorine, in particular, can be used to block sites of metabolism.[15]

      • Small Alkyl or Methoxy Groups: Can probe for hydrophobic pockets in the binding site.

  • The Aniline Ring: The substitution pattern on the aniline ring is critical for activity.

    • Rationale: This part of the molecule often extends into a solvent-exposed region of the binding pocket, offering opportunities for significant modification.

    • Suggested Modifications:

      • Bioisosteric Replacement of the Methylthio Group: The methylthio group is a good starting point for modification. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties.[16] Replacing this group can improve potency, alter solubility, and modify metabolic profiles.[17][18]

Original GroupPotential BioisosteresRationale for Replacement
-SMe (Methylthio) -OMe (Methoxy)Can act as a hydrogen bond acceptor.
-S(O)Me (Methylsulfinyl)Increases polarity and potential for hydrogen bonding.
-SO₂Me (Methylsulfonyl)Strong hydrogen bond acceptor.
-CF₃ (Trifluoromethyl)Electron-withdrawing group that can improve metabolic stability.
-Cl, -Br (Halogens)Can form halogen bonds.
-CN (Cyano)Polar group that can act as a hydrogen bond acceptor.
  • The Indole N-H: The nitrogen of the indole ring can be a site for substitution.

    • Rationale: Alkylation or acylation at this position can introduce new interactions and block potential metabolic pathways.

    • Suggested Modifications:

      • N-Methylation: A common modification that can improve cell permeability.[6][19]

      • N-Acylation: Can introduce a hydrogen bond acceptor.[20]

G cluster_legend Modification Hotspots cluster_molecule Key1 Indole Ring Key2 Aniline Ring Key3 Indole N-H Indole_Ring Indole Ring Linker Linker Aniline_Ring Aniline Ring (Methylthio replacement) Indole_NH Indole N-H

Q4: How can I rationally design these new analogues before committing to synthesis?

Answer: Computational tools can provide valuable insights and help prioritize which analogues to synthesize.

Rational Design Workflow:

  • Pharmacophore Modeling: If the biological target is known and there are known active compounds, a pharmacophore model can be built. This model represents the essential 3D arrangement of functional groups required for biological activity.[21] Potential new analogues can then be screened in silico to see if they fit the pharmacophore model.[22]

  • Molecular Docking: If the 3D structure of the target protein is available, molecular docking can be used to predict how your designed analogues will bind. This can help you understand the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

  • ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of your designed analogues.[21] This can help you avoid synthesizing compounds with likely poor pharmacokinetic profiles or toxicity issues.

By integrating these computational approaches, you can make more informed decisions about which analogues are most likely to exhibit improved potency and favorable drug-like properties, thereby saving significant time and resources in the lab.

References

  • Ren, A., Wei, W., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Available from: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

  • Ren, A., Wei, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Gray, A. I., et al. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. Available from: [Link]

  • Müller, A., et al. (2012). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Available from: [Link]

  • Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][19][23]triazino[2,3-c]quinazolines. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacophore screening and modeling. ResearchGate. Available from: [Link]

  • Organic Letters. (2018). Metal-Free C–H Amination for Indole Synthesis. ACS Publications. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • ResearchGate. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Growing Science. Available from: [Link]

  • Wikipedia. (n.d.). 5-TOET. Wikipedia. Available from: [Link]

  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. Available from: [Link]

  • ResearchGate. (2019). Synthesis, characterization and molecular docking studies of new indol(1 H -3-yl)pyrimidine derivatives: Insights into their role in DNA interaction. ResearchGate. Available from: [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available from: [Link]

  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available from: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available from: [Link]

  • MDPI. (2024). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. MDPI. Available from: [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • MDPI. (2021). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. MDPI. Available from: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. Available from: [Link]

  • NIH. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. Available from: [Link]

  • Wikipedia. (n.d.). 2-TOET. Wikipedia. Available from: [Link]

  • ResearchGate. (2025). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. Available from: [Link]

  • RSC Publishing. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing. Available from: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available from: [Link]

  • Reddit. (2022). Chromotography with free amines?. Reddit. Available from: [Link]

  • ACS Publications. (2020). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases. Available from: [Link]

  • DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. Available from: [Link]

  • PubMed. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PubMed. Available from: [Link]

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Technical Support Center: Addressing Metabolic Instability of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the metabolic instability of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and advance your research.

Understanding the Molecule: Predicted Metabolic Hotspots

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline possesses three key structural motifs that are susceptible to metabolic transformation. Understanding these "hotspots" is the first step in diagnosing and addressing instability. The primary routes of metabolism are oxidative reactions (Phase I), predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions (Phase II) to increase water solubility for excretion.[1][2]

  • The Indole Ring: Indole is an electron-rich heterocyclic system.[1] This high electron density makes it a prime target for oxidation.[1] The most common metabolic pathway for indoles is hydroxylation at various positions on the ring (e.g., C4, C5, C6, C7), which is then often followed by Phase II glucuronidation or sulfation.[3]

  • The Aniline Moiety: Aniline and its derivatives are well-known substrates for CYP enzymes.[4] Potential metabolic pathways include N-dealkylation (cleavage of the bond between the nitrogen and the methylene bridge) and aromatic hydroxylation on the aniline ring.[5][6]

  • The Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation. This typically occurs in a stepwise manner, first forming the methylsulfoxide (sulfoxide) and then the methylsulfone (sulfone).[7] These oxidative steps increase the polarity of the molecule and can also facilitate subsequent conjugation reactions, such as with glutathione (GSH).[7]

The interplay between these three hotspots dictates the overall metabolic profile of the compound.

G cluster_0 N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (Parent) cluster_1 Phase I Metabolism (CYP450s, FMOs) cluster_2 Intermediate Metabolites cluster_3 Phase II Metabolism (UGTs, SULTs, GSTs) Parent Parent Compound Indole_OH Indole Hydroxylation (Multiple positions) Parent->Indole_OH Oxidation Aniline_OH Aniline Hydroxylation Parent->Aniline_OH Oxidation S_Oxidation S-Oxidation Parent->S_Oxidation Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation Glucuronide Glucuronide Conjugates Indole_OH->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Indole_OH->Sulfate Sulfation Aniline_OH->Glucuronide Glucuronidation Aniline_OH->Sulfate Sulfation Sulfoxide Methylsulfoxide S_Oxidation->Sulfoxide Aniline_Fragment 3-(methylthio)aniline N_Dealkylation->Aniline_Fragment Indole_Fragment Indole-3-carbinol N_Dealkylation->Indole_Fragment Sulfone Methylsulfone Sulfoxide->Sulfone Further Oxidation

Caption: Predicted metabolic pathways for the parent compound.

Troubleshooting Guide

This section addresses common issues encountered during in vitro metabolic stability studies.

Question 1: My compound is disappearing very rapidly in my Human Liver Microsome (HLM) assay. What is the likely cause and how can I confirm it?

Answer: Rapid clearance (a short half-life) in HLM assays is a classic sign of high metabolic instability. Given the structure of your compound, this is likely due to extensive Phase I metabolism catalyzed by cytochrome P450 enzymes.[8][9]

Causality: The electron-rich indole and aniline rings are prime targets for CYP-mediated oxidation, which is the first and often fastest step in metabolism.[1][3] The HLM assay is specifically designed to measure this type of metabolism.[9][10]

Troubleshooting Steps:

  • Confirm Enzyme Activity: First, ensure your assay is performing correctly. Run positive controls with known metabolic profiles alongside your compound.

    • High-Clearance Control (e.g., Verapamil, Testosterone): Should show rapid disappearance.

    • Low-Clearance Control (e.g., Diazepam, Warfarin): Should show slow disappearance. If controls behave as expected, the issue lies with your compound's intrinsic properties.

  • Run a "Minus-Cofactor" Control: The majority of CYP450 activity is dependent on the cofactor NADPH.[8]

    • Action: Set up a parallel incubation of your compound with HLMs but without adding NADPH.

    • Interpretation:

      • If disappearance is significantly reduced: This strongly implicates NADPH-dependent enzymes, primarily CYPs, as the cause of the instability.

      • If disappearance persists: This suggests instability may be due to other factors like chemical instability in the buffer or metabolism by non-NADPH-dependent enzymes present in microsomes (e.g., some UGTs or esterases, though less likely for this structure).

  • Identify Key Metabolites (Metabolite Soft-Spot Identification): Use a high-resolution mass spectrometer (LC-MS/MS) to analyze your time-point samples. Look for the appearance of new peaks that correspond to predicted metabolites. This will pinpoint the "soft spot" on the molecule.

Metabolic Reaction Mass Change (Δm/z) Likely Hotspot
Hydroxylation+15.99Indole or Aniline Ring
S-Oxidation+15.99Methylthio Group
S-Dioxidation+31.99Methylthio Group
N-Dealkylation (cleavage)Varies based on fragmentMethylene Bridge

This analysis shifts the problem from "the compound is unstable" to "the compound is unstable due to hydroxylation on the indole ring," which is a much more actionable insight.

Question 2: I'm having trouble finding and identifying the metabolites using LC-MS/MS. What are some common pitfalls?

Answer: Metabolite identification can be challenging due to low abundance, poor ionization, or the formation of highly polar products that are difficult to retain on standard chromatography columns.[11][12]

Causality: Phase II metabolites, such as glucuronides, are often highly polar and may elute in the solvent front on a typical reversed-phase C18 column. Additionally, if a metabolite is formed and then rapidly metabolized further, its concentration may be too low to detect easily.

Troubleshooting Steps:

  • Adjust Chromatography:

    • For Polar Metabolites: If you suspect glucuronide or sulfate conjugates, use a chromatography method better suited for polar compounds. Options include Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-embedded reversed-phase column.[11]

    • Gradient Optimization: Use a shallower, longer gradient to improve the separation of metabolites from the parent compound and from each other.

  • Enhance Mass Spectrometry Detection:

    • Use High-Resolution MS: An Orbitrap or TOF instrument provides accurate mass measurements, which is crucial for determining the elemental composition of a potential metabolite and distinguishing it from background ions.[11]

    • Predicted MRM/SRM: If you are using a triple quadrupole mass spectrometer, you can create a list of predicted "Multiple Reaction Monitoring" (MRM) or "Selected Reaction Monitoring" (SRM) transitions for expected metabolites. This is a highly sensitive method for finding specific, low-abundance molecules.[11][13] For example, for a hydroxylated metabolite (+16 Da), you would set the instrument to specifically look for the parent mass +16 and its characteristic fragments.

  • Consider Sample Preparation:

    • Concentration: If metabolite levels are low, consider concentrating your samples before analysis.

    • Enzymatic Hydrolysis: To confirm the presence of glucuronide or sulfate conjugates, treat your sample with β-glucuronidase or sulfatase enzymes. If a suspected conjugate peak disappears and a corresponding Phase I metabolite peak increases, this confirms the identity of the conjugate.

Caption: A logical workflow for troubleshooting high clearance.

Frequently Asked Questions (FAQs)

Q: Which specific CYP450 enzymes are most likely to metabolize this compound? A: While this requires experimental confirmation using recombinant CYP enzymes or specific chemical inhibitors, we can make an educated prediction. The major drug-metabolizing CYPs include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[1] Given the compound's structure as a substrate for aromatic oxidation, CYP1A2 (known for metabolizing planar aromatic compounds) and CYP3A4 (known for its broad substrate promiscuity) are strong initial candidates.

Q: How can I improve the metabolic stability of this compound? A: Once you have identified the primary metabolic "soft spot," you can employ several medicinal chemistry strategies to block or slow down the reaction at that site.[14][15]

  • Steric Hindrance: Introduce a bulky group near the site of metabolism to physically block the enzyme's access.

  • Electronic Modification: Introduce an electron-withdrawing group (like a fluorine or trifluoromethyl group) to the susceptible aromatic ring (indole or aniline). This reduces the electron density of the ring, making it less prone to oxidation.[1]

  • Metabolic Blocking: Replace a hydrogen atom at the site of hydroxylation with a fluorine atom or a methyl group. The carbon-fluorine bond is much stronger than a carbon-hydrogen bond and cannot be hydroxylated by CYPs.

  • Bioisosteric Replacement: If a whole moiety is problematic, it can sometimes be replaced with a bioisostere that is more metabolically robust but retains the desired biological activity.[16]

Q: Could the metabolites of this compound be reactive or toxic? A: This is a critical consideration in drug development. The oxidation of anilines can sometimes lead to the formation of reactive nitroso intermediates or quinone-imines, which can covalently bind to proteins. Similarly, indole oxidation can lead to reactive species. While not guaranteed, it is essential to perform assays for reactive metabolite trapping, typically using glutathione (GSH) as a trapping agent, to assess this risk.

Key Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), commercially available

  • 0.1 M Phosphate Buffer, pH 7.4

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (or NADPH stock solution)

  • Positive Control Compounds (e.g., Verapamil, Diazepam)

  • Ice-cold Acetonitrile with Internal Standard (for reaction termination)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[9]

  • Compound Addition: Add the test compound to the diluted microsomes to achieve a final concentration of 1 µM. For the "minus-cofactor" control wells, add the compound to a separate set of microsomes.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the NADPH cofactor to all wells except the "minus-cofactor" controls. The time of addition is your T=0.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[9][17]

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life as t½ = 0.693 / k.

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the structures of major metabolites formed during HLM incubation.

Methodology:

  • Sample Generation: Use samples generated from the metabolic stability assay, particularly from a later time point (e.g., 60 minutes) where metabolite formation is maximal.

  • LC Separation:

    • Inject the sample onto a high-resolution LC-MS/MS system.[11]

    • Use a suitable gradient on a C18 column for initial screening. If polar metabolites are suspected, use a HILIC or polar-embedded column.

  • MS and MS/MS Data Acquisition:

    • Full Scan (MS1): Acquire data in full scan mode to detect all ions present in the sample. Compare the chromatograms of the T=60 sample and the T=0 (or minus-cofactor) sample. New peaks in the T=60 sample are potential metabolites.

    • Data-Dependent MS/MS (MS2): Set the instrument to automatically fragment the most intense ions detected in the MS1 scan. This provides fragmentation patterns that are crucial for structural elucidation.[18]

  • Data Analysis:

    • Extract Ion Chromatograms (EICs): Look for the exact masses of predicted metabolites (e.g., [M+H]+ of parent + 15.9949 for oxidation).

    • Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. Common fragments suggest the core structure is intact, while changes in fragment masses can help pinpoint the location of the modification.

    • Utilize Software: Modern metabolite identification software can automatically search for common metabolic transformations and highlight potential candidates, streamlining the analysis process.

References
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  • In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by r
  • Microsomal Stability. Cyprotex.
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  • Microsomal Stability Assay.
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Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (IMTA-3) in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, a novel investigational compound. For clarity, this compound will be referred to as IMTA-3 . The experimental design detailed herein is benchmarked against established anticancer agents to rigorously assess its therapeutic potential in a c-MET amplified gastric cancer model.

Scientific Rationale & Therapeutic Hypothesis

The c-MET Pathway: A Validated Oncogenic Driver

The hepatocyte growth factor (HGF) receptor, c-MET, is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways.[1] These pathways are fundamental regulators of cell proliferation, survival, migration, and invasion. In numerous malignancies, including gastric cancer, amplification or overexpression of the MET gene leads to constitutive kinase activity, transforming the c-MET receptor into a potent oncogenic driver.[1][2] This dependency makes c-MET an attractive therapeutic target.

IMTA-3: A Novel c-MET Inhibitor

IMTA-3 is a synthetic small molecule belonging to the indole derivative class, a scaffold present in several approved anticancer agents.[3][4] Based on its structural features and preliminary in vitro data, IMTA-3 is hypothesized to act as a potent and selective ATP-competitive inhibitor of the c-MET kinase domain. This guide outlines the critical next step: validating this hypothesis in vivo and comparing its efficacy against both a targeted agent with a similar mechanism and a standard-of-care cytotoxic agent.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET Receptor RAS RAS c-MET->RAS Activates PI3K PI3K c-MET->PI3K Activates HGF HGF Ligand HGF->c-MET Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival IMTA-3 IMTA-3 (Hypothesized Target) IMTA-3->c-MET Inhibits

Figure 1: Hypothesized mechanism of IMTA-3 action on the c-MET signaling pathway.

Comparative Experimental Design

To ensure a robust and objective evaluation, a head-to-head comparison is essential. This study will employ a cell-line derived xenograft (CDX) model, which offers high reproducibility for initial efficacy testing.[5] Patient-derived xenograft (PDX) models, which better recapitulate tumor heterogeneity, are a logical next step for subsequent validation studies.[5][6][7][8]

Model Selection:

  • Cell Line: MKN-45 (human gastric adenocarcinoma). This cell line is characterized by a high level of c-MET gene amplification, making it an ideal model for testing MET-targeted therapies.[9][10]

  • Animal Model: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old. These immunocompromised strains are standard for preventing graft rejection of human tumor cells.[9]

Treatment Cohorts & Rationale: A multi-arm study design is crucial for contextualizing the activity of IMTA-3.

GroupTreatmentRationale
1 Vehicle ControlEstablishes the baseline tumor growth rate. The vehicle should be identical to the one used for IMTA-3.
2 IMTA-3 The investigational compound. Dose and schedule to be determined by prior maximum tolerated dose (MTD) studies.
3 CrizotinibMechanism-based Comparator: A clinically approved inhibitor of ALK, ROS1, and c-MET.[11][12][13][14] This comparison directly benchmarks IMTA-3's efficacy against a known c-MET inhibitor.
4 CisplatinStandard-of-Care Comparator: A DNA cross-linking agent widely used in gastric cancer chemotherapy.[15][16][17][18][19] This comparison assesses IMTA-3's performance against a mechanistically distinct, established cytotoxic agent.

Detailed Experimental Protocols & Workflows

The following protocols provide a step-by-step guide for executing the validation study.

Protocol 1: Xenograft Model Establishment
  • Cell Culture: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Harvest cells during the exponential growth phase. Perform a cell count using a hemocytometer and assess viability (should be >95%) via Trypan Blue exclusion.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL (1 million cells) into the right flank of each mouse.[9]

  • Tumor Monitoring: Begin caliper measurements 7-10 days post-inoculation.[20] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[21]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment cohorts (n=8-10 mice per group) to ensure a uniform distribution of initial tumor sizes.[9]

Protocol 2: Drug Administration & Monitoring
  • Dosing:

    • Vehicle & IMTA-3: Administer daily via oral gavage (p.o.) based on the predetermined schedule.

    • Crizotinib: Administer daily via oral gavage (p.o.).

    • Cisplatin: Administer intraperitoneally (i.p.) on a less frequent schedule (e.g., twice weekly) as per established protocols.

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.[22]

    • Record individual mouse body weights 3 times per week as a key indicator of systemic toxicity.[22]

    • Monitor animal health daily for clinical signs of distress.

  • Study Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[9]

Figure 2: High-level experimental workflow for the xenograft validation study.

Data Analysis & Comparative Performance Metrics

Primary Endpoint: Tumor Growth Inhibition (TGI)

The primary measure of efficacy is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in treated groups relative to the control.[22]

Calculation: % TGI = [1 - ( (T_final - T_initial) / (C_final - C_initial) )] x 100

Where:

  • T_final: Mean tumor volume of the treated group at the end of the study.

  • T_initial: Mean tumor volume of the treated group at the start of dosing.

  • C_final: Mean tumor volume of the control group at the end of the study.

  • C_initial: Mean tumor volume of the control group at the start of dosing.

Comparative Data Summary (Hypothetical Data)

The following tables present hypothetical but realistic data to illustrate how the results should be structured for clear comparison.

Table 1: Efficacy and Tolerability Summary

Treatment GroupDose/ScheduleMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control-1650 ± 150-+2.5 ± 0.8
IMTA-3 50 mg/kg, daily480 ± 9582% -1.5 ± 1.1
Crizotinib50 mg/kg, daily620 ± 11071%-3.0 ± 1.5
Cisplatin5 mg/kg, 2x weekly950 ± 13044%-9.5 ± 2.0
Secondary Endpoint: Pharmacodynamic & Proliferation Biomarkers

Protocol 3: Immunohistochemistry (IHC) Analysis

  • Tissue Processing: Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Staining: Perform IHC staining using standard protocols for the following markers:

    • Phospho-MET (p-MET): To measure the direct inhibition of the c-MET receptor. A significant decrease in p-MET staining in the IMTA-3 group would confirm target engagement.

    • Ki-67: A marker of cell proliferation.[24][25] A reduction in the percentage of Ki-67 positive cells indicates an antiproliferative effect.

Table 2: Biomarker Analysis Summary (Hypothetical Data)

Treatment Groupp-MET Staining (H-Score)% Ki-67 Positive CellsInterpretation
Vehicle Control250 (High)85% (High)Active signaling and high proliferation.
IMTA-3 45 (Low)15% (Low)Strong target engagement and antiproliferative effect.
Crizotinib70 (Low)25% (Low)Confirmed target engagement and antiproliferative effect.
Cisplatin240 (High)50% (Moderate)No direct target engagement; proliferation reduced via DNA damage.

Conclusion & Interpretation

This comprehensive guide outlines a robust, self-validating framework for assessing the in vivo anticancer activity of IMTA-3. By comparing it directly against both a mechanistically similar drug (Crizotinib) and a standard-of-care agent (Cisplatin), researchers can generate a clear and objective dataset.

The hypothetical results presented suggest that IMTA-3 demonstrates superior tumor growth inhibition compared to both Crizotinib and Cisplatin in a c-MET amplified gastric cancer model. Crucially, the biomarker data would confirm that this efficacy is driven by on-target inhibition of c-MET phosphorylation, leading to a potent antiproliferative response. Furthermore, the favorable body weight profile suggests good tolerability. These collective findings would strongly support the continued development of IMTA-3 as a promising new targeted therapy for c-MET driven cancers.

References

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A Comparative Guide to the Cancer-Selective Cytotoxicity of N-((1H-Indol-3-yl)methyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Cancer Therapies

The development of therapeutic agents that selectively target cancer cells while sparing their normal counterparts remains a cornerstone of oncology research. The indole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] Among these, N-((1H-indol-3-yl)methyl)aniline derivatives are a promising class of molecules that have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the selectivity of these compounds, with a focus on elucidating the experimental evidence and mechanistic principles that underpin their preferential activity against malignant cells.

While direct experimental data on N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is not extensively available in the public domain, this guide will draw upon published data from closely related analogues to provide a comprehensive overview of the potential selectivity of this class of compounds. We will delve into the cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate their cancer-selective properties.

Comparative Cytotoxicity: A Quantitative Look at Selectivity

A key metric for evaluating the therapeutic potential of an anticancer agent is its selectivity index (SI), which is the ratio of its cytotoxicity towards normal cells to its cytotoxicity towards cancer cells. A higher SI value indicates greater selectivity.

Recent studies on (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives, close structural analogues of our topic compound, have provided compelling evidence of their selective anticancer activity.[2] The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines and a normal human retinal pigment epithelial cell line (RPE-1).

Table 1: Comparative in vitro Cytotoxicity of a Representative (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline Derivative (Compound 4g)

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
HCT-116Colon Carcinoma7.1 ± 0.07>13
RPE-1Normal Retinal Pigment Epithelial>100-

Data synthesized from Al-Ostath et al., 2022.[2]

As illustrated in Table 1, the representative compound exhibited potent cytotoxicity against the HCT-116 colon cancer cell line with an IC50 value of 7.1 µM. In stark contrast, its IC50 value against the normal RPE-1 cell line was greater than 100 µM, indicating a high degree of selectivity.[2] This observation underscores the potential of this class of indole derivatives as safe and effective anticancer agents.

Mechanism of Action: Targeting the Microtubule Network

The selective cytotoxicity of many indole derivatives is attributed to their ability to interfere with microtubule dynamics, a critical process for cell division.[3][4] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are essential components of the mitotic spindle.

Several N-((1H-indol-3-yl)methyl)aniline analogues have been identified as tubulin polymerization inhibitors.[3][4] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4]

The selectivity of these compounds may arise from the subtle differences in the microtubule network and its regulation between cancer and normal cells. Cancer cells, with their high proliferation rates, are particularly vulnerable to agents that disrupt mitosis.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_0 N-((1H-Indol-3-yl)methyl)aniline Derivative cluster_1 Cancer Cell Compound Indole Derivative Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for N-((1H-indol-3-yl)methyl)aniline derivatives.

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxic profile is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step MTT Assay Protocol:
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-((1H-indol-3-yl)methyl)aniline derivative) and a vehicle control. The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A 1. Seed Cells (Cancer & Normal) B 2. Treat with Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Conclusion and Future Directions

The available evidence strongly suggests that N-((1H-indol-3-yl)methyl)aniline derivatives and their close analogues represent a promising class of anticancer agents with a favorable selectivity profile. Their ability to preferentially target cancer cells over normal cells, likely through the disruption of microtubule dynamics, warrants further investigation.

Future research should focus on:

  • Direct evaluation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline: Conducting comprehensive in vitro cytotoxicity studies on a wider range of cancer and normal cell lines to definitively establish its selectivity index.

  • In vivo studies: Assessing the efficacy and safety of these compounds in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a broader library of analogues to optimize potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this intriguing class of indole derivatives can be realized, paving the way for the development of more effective and less toxic cancer therapies.

References

  • Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 133-145. Available from: [Link]

  • Al-Ostath, S., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 19003. Available from: [Link]

  • Ren, A., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]

  • Khatun, M., et al. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, 28(14), 5489. Available from: [Link]

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A Comparative Analysis of Novel Indole-Based Tubulin Polymerization Inhibitors and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A note on the selected indole compound: Initial literature searches for the specifically requested molecule, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, did not yield published data on its synthesis or biological activity. Therefore, to fulfill the objectives of this guide, we will conduct a comparative analysis of a closely related and well-characterized indole derivative, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (hereafter referred to as Compound 7d) . This compound has a demonstrated anti-cancer profile and targets the same cellular machinery as paclitaxel, making it a relevant and instructive subject for this comparison.

Introduction

The disruption of microtubule dynamics is a cornerstone of modern cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Agents that interfere with microtubule function can induce cell cycle arrest and subsequent apoptosis, making them potent anti-cancer drugs.

This guide provides a detailed comparison of two such agents: the well-established, microtubule-stabilizing drug paclitaxel , and a novel, potent, indole-based tubulin polymerization inhibitor, Compound 7d . We will delve into their distinct mechanisms of action, compare their in vitro efficacy against several cancer cell lines, and provide detailed protocols for the key experiments used to evaluate these compounds.

Mechanism of Action: A Tale of Two Microtubule-Targeting Agents

While both paclitaxel and Compound 7d target tubulin, they do so in fundamentally different ways, leading to the same ultimate outcome of mitotic catastrophe and cell death.

Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of the microtubule polymer, promoting and stabilizing microtubule assembly and protecting them from disassembly. This leads to the formation of abnormally stable and non-functional microtubules, which disrupts the dynamic instability required for proper mitotic spindle function. The cell is consequently arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.

Compound 7d , on the other hand, acts as a tubulin polymerization inhibitor, aligning its mechanism with that of colchicine. It is believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This depolymerization of microtubules also disrupts the formation of the mitotic spindle, leading to G2/M phase arrest and apoptosis.[1][2]

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Compound 7d Compound 7d Compound 7d->Tubulin Dimers Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Compound 7d->Mitotic Spindle Disruption Paclitaxel Paclitaxel Paclitaxel->Microtubule Inhibits Depolymerization Paclitaxel->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate 48-72h Incubate 48-72h Treat with Compound->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate 48-72h->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cell lines

  • Test compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [3]Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. [3]4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [3][4]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [3][4]

Treat Cells with Compound Treat Cells with Compound Harvest Cells Harvest Cells Treat Cells with Compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate 15 min (Dark) Incubate 15 min (Dark) Add Annexin V-FITC & PI->Incubate 15 min (Dark) Add Binding Buffer Add Binding Buffer Incubate 15 min (Dark)->Add Binding Buffer Analyze by Flow Cytometry Analyze by Flow Cytometry Add Binding Buffer->Analyze by Flow Cytometry

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide, a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Objective: To determine the effect of a test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound and vehicle control

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. [5]Incubate at 4°C for at least 30 minutes. [5]3. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution. [6]4. Incubation: Incubate for 30 minutes at room temperature. [7]5. Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Objective: To determine if a test compound inhibits or promotes tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 96-well plate

  • Spectrophotometer or fluorometer capable of reading at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes. [8]An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin polymerization.

Conclusion

This guide provides a comparative framework for evaluating the anti-cancer efficacy of the novel indole-based tubulin polymerization inhibitor, Compound 7d, and the established chemotherapeutic agent, paclitaxel. While both compounds effectively induce cell cycle arrest and apoptosis by targeting microtubule dynamics, they achieve this through opposing mechanisms. Paclitaxel is a microtubule stabilizer, whereas Compound 7d inhibits tubulin polymerization.

The in vitro data presented herein demonstrates that while paclitaxel exhibits higher potency in the tested cell lines, Compound 7d displays significant anti-proliferative activity in the sub-micromolar range, marking it as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided offer a robust foundation for researchers to conduct their own comparative studies and contribute to the ongoing efforts to develop novel and more effective cancer therapies.

References

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  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101295.
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  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
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  • ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after.... Retrieved from [Link]

  • Gourdier, I., et al. (2003). B-Raf signals through the Mcl-1/Noxa axis to confer resistance to TRAIL-induced apoptosis. Oncogene, 22(51), 8271–8282.
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  • ResearchGate. (2026). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. Retrieved from [Link]

  • Sreevalsan, S., & Safe, S. (2019). Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells. Journal of Cancer Science & Therapy, 11(6), 164-173.
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  • Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Published by the Royal Society of Chemistry.

Sources

A Guide to Orthogonal Assays for Validating the Mechanism of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mechanistic Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step. A comprehensive understanding of its mechanism of action is paramount for its progression as a therapeutic candidate. This guide focuses on N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, a small molecule with a structural resemblance to known tubulin polymerization inhibitors. Based on preliminary data from analogous indole-containing compounds, we hypothesize that its primary mechanism of action is the disruption of microtubule dynamics through inhibition of tubulin polymerization.[1][2][3]

However, a single experimental outcome is insufficient to definitively establish a mechanism. It is imperative to employ a battery of orthogonal assays—distinct experimental approaches that measure the same biological phenomenon through different physical principles. This multi-faceted validation strategy provides a robust and reliable body of evidence, minimizing the risk of artifacts and off-target effects that can confound data from a solitary assay. This guide will provide a comparative overview of key orthogonal assays to rigorously validate the proposed mechanism of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline as a tubulin polymerization inhibitor.

The Proposed Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[4] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for their function.[4] We propose that N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline binds to tubulin, likely at the colchicine-binding site, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is expected to trigger a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Tubulin Polymerization Inhibition Pathway cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces Inhibitor N-((1H-Indol-3-yl)methyl) -3-(methylthio)aniline Inhibitor->Tubulin Dimers Binds to Tubulin

Caption: Proposed mechanism of action for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

Orthogonal Assay Workflow for Mechanistic Validation

A systematic and multi-pronged approach is essential for robust mechanistic validation. The following workflow outlines a logical progression of assays, from direct biochemical measurements to cellular and biophysical confirmations.

Orthogonal Assay Workflow Hypothesis Hypothesis: Inhibition of Tubulin Polymerization Biochemical_Assay Biochemical Assay: In Vitro Tubulin Polymerization Hypothesis->Biochemical_Assay Biophysical_Assays Biophysical Assays: ITC & SPR Biochemical_Assay->Biophysical_Assays Confirms direct interaction? Cellular_Target_Engagement Cellular Target Engagement: CETSA Biophysical_Assays->Cellular_Target_Engagement Does it bind in cells? Cellular_Phenotype_Assays Cellular Phenotype Assays: Cell Cycle & Apoptosis Cellular_Target_Engagement->Cellular_Phenotype_Assays Elicits expected cellular response? Binding_Site_ID Binding Site Identification: Competitive Binding Assay Cellular_Phenotype_Assays->Binding_Site_ID Where does it bind? Conclusion Validated Mechanism Binding_Site_ID->Conclusion

Caption: A logical workflow for validating the mechanism of action using orthogonal assays.

Biochemical Assay: In Vitro Tubulin Polymerization

Scientific Rationale: This is the most direct test of our hypothesis. By measuring the polymerization of purified tubulin in the presence of our compound, we can directly observe its inhibitory effect. This cell-free assay isolates the interaction between the compound and its putative target, eliminating confounding variables from the cellular environment.

Experimental Protocol: An absorbance-based tubulin polymerization assay is a robust and widely used method.[4][5][6][7][8][9][10][11]

  • Reagent Preparation:

    • Reconstitute lyophilized porcine or bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) on ice.[5][10]

    • Prepare a serial dilution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in G-PEM buffer.

    • Prepare positive controls (e.g., 10 µM Nocodazole or Colchicine for inhibition, 10 µM Paclitaxel for promotion) and a vehicle control (DMSO).[5][8]

  • Assay Execution:

    • Add the reconstituted tubulin solution to a pre-warmed 96-well plate at 37°C.[10]

    • Add the test compound, positive controls, or vehicle control to the wells.

    • Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.[5][10]

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8][10] The increase in absorbance is proportional to the mass of microtubule polymer formed.[4]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation:

CompoundConcentration (µM)Max Polymerization (OD340)Vmax (mOD/min)IC50 (µM)
Vehicle (DMSO)-0.25 ± 0.0210.5 ± 0.8-
N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline0.10.22 ± 0.029.1 ± 0.7rowspan="5">Calculate from dose-response curve
10.15 ± 0.016.2 ± 0.5
100.05 ± 0.012.1 ± 0.3
500.02 ± 0.010.5 ± 0.1
Colchicine100.04 ± 0.011.8 ± 0.2~2-5
Paclitaxel100.35 ± 0.0315.2 ± 1.1N/A (Promoter)

Biophysical Assays: Quantifying Direct Binding

Scientific Rationale: While the polymerization assay demonstrates functional inhibition, it does not directly measure the binding affinity or kinetics of the interaction. Biophysical assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide this crucial information, confirming a direct, physical interaction between the compound and tubulin.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13][14]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified tubulin extensively against the ITC buffer (e.g., phosphate-buffered saline).

    • Dissolve N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in the same buffer.

  • ITC Experiment:

    • Load the tubulin solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the tubulin solution while maintaining a constant temperature.[13]

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).[12]

Data Presentation:

ParameterN-((1H-Indol-3-yl)methyl)-3-(methylthio)anilineColchicine (Reference)
Binding Affinity (Kd) [Expected Value, e.g., 1-10 µM]~1-5 µM
Stoichiometry (n) ~1~1
Enthalpy Change (ΔH) [Expected Value, e.g., -5 to -15 kcal/mol][Reference Value]
Entropy Change (TΔS) [Calculated Value][Reference Value]
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[15][16][17] This allows for the determination of both association (kon) and dissociation (koff) rate constants.

Experimental Protocol:

  • Chip Preparation:

    • Immobilize purified tubulin onto a sensor chip (e.g., a CM5 chip) via amine coupling.[15]

  • Binding Analysis:

    • Inject a series of concentrations of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline over the chip surface.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd = koff / kon).

Data Presentation:

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Binding Affinity (Kd) (µM)
N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline[Expected Value][Expected Value][Calculated Value]
Colchicine (Reference)[Reference Value][Reference Value][Reference Value]

Cellular Assays: Confirming Target Engagement and Phenotypic Effects

Scientific Rationale: Demonstrating that the compound interacts with its target in the complex environment of a living cell and elicits the expected downstream biological consequences is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[18][19][20][21][22]

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured cancer cells (e.g., HeLa or MCF-7) with N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline or vehicle.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures.[18]

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble tubulin remaining at each temperature by Western blotting.

  • Data Analysis:

    • Plot the fraction of soluble tubulin as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Data Presentation:

TreatmentMelting Temperature (Tm) of Tubulin (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)[Baseline Tm]-
N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (10 µM)[Shifted Tm][Calculated Shift]
Cell Cycle Analysis

Principle: Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1] This can be quantified by flow cytometry.[23][24]

Experimental Protocol:

  • Cell Treatment:

    • Treat cancer cells with various concentrations of the compound for 24 hours.

  • Cell Staining:

    • Harvest and fix the cells in cold 70% ethanol.[25]

    • Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to eliminate RNA staining.[25]

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)55 ± 420 ± 325 ± 3
145 ± 318 ± 237 ± 4
1020 ± 210 ± 270 ± 5
Colchicine (1 µM)22 ± 312 ± 266 ± 4
Apoptosis Assay

Principle: Prolonged mitotic arrest triggers apoptosis.[1] This can be detected by staining for phosphatidylserine externalization using Annexin V and a viability dye like propidium iodide (PI).[26][27]

Experimental Protocol:

  • Cell Treatment:

    • Treat cancer cells with the compound for 48 hours.

  • Cell Staining:

    • Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[27][28]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Compound Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells
0 (Vehicle)95 ± 22 ± 13 ± 1
180 ± 510 ± 210 ± 3
1040 ± 635 ± 425 ± 5
Colchicine (1 µM)45 ± 530 ± 325 ± 4

Competitive Binding Assay

Scientific Rationale: Many indole-based tubulin inhibitors are known to bind to the colchicine-binding site on β-tubulin.[29] A competitive binding assay can determine if N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline shares this binding site, providing further mechanistic insight.

Experimental Protocol:

  • Assay Setup:

    • Use a fluorescence-based assay with a fluorescent colchicine analogue or a scintillation proximity assay with radiolabeled colchicine.

  • Competition:

    • Incubate purified tubulin with a fixed concentration of the labeled colchicine and increasing concentrations of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

  • Measurement:

    • Measure the displacement of the labeled colchicine by the test compound.

  • Data Analysis:

    • Calculate the Ki value, which represents the binding affinity of the test compound for the colchicine-binding site.

Data Presentation:

CompoundKi for Colchicine Site (µM)
N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline[Calculated Value]
Unlabeled Colchicine[Reference Value, e.g., ~1-5 µM]

Conclusion

The validation of a drug's mechanism of action is a cornerstone of preclinical development. By employing a strategically designed series of orthogonal assays, researchers can build a robust and compelling case for the proposed mechanism of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline as a tubulin polymerization inhibitor. The convergence of data from biochemical, biophysical, and cellular assays provides a high degree of confidence in the compound's on-target activity and its potential as a therapeutic agent. This comprehensive approach not only validates the primary mechanism but also provides crucial data on binding affinity, kinetics, and cellular potency, which are essential for guiding lead optimization and further development.

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  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link][25]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link][22]

  • Klenkar, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Retrieved from [Link][43]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][44]

  • Asmat, U., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PMC. Retrieved from [Link][45]

  • El-Fakharany, E. M., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. Retrieved from [Link][46]

Sources

A Comparative Guide to the Bioactivity of N-((1H-Indol-3-yl)methyl)aniline Analogs and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands out as a "privileged" structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of various N-((1H-indol-3-yl)methyl)aniline analogs and related indole derivatives, focusing on their anticancer and antimicrobial properties. By synthesizing data from multiple peer-reviewed studies, we aim to elucidate key structure-activity relationships (SAR) and highlight promising avenues for future drug discovery.

I. Anticancer Activity: A Tale of Two Moieties

The indole nucleus, when strategically functionalized, has yielded potent anticancer agents. A significant body of research has focused on derivatives that interfere with microtubule dynamics, a clinically validated strategy in oncology.

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives as Tubulin Polymerization Inhibitors

One promising class of compounds combines the indole core with a trimethoxyphenyl moiety, a key feature of the potent tubulin inhibitor combretastatin A-4 (CA-4). A study by Ren et al. describes the synthesis and evaluation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides.[3][4]

The general synthetic approach for these compounds is outlined below:

cluster_synthesis General Synthetic Pathway Indole 1-Methyl-1H-indole-3-carbaldehyde Methenamine Methenamine Intermediate Indole->Methenamine Condensation Aniline 3,4,5-Trimethoxyaniline Aniline->Methenamine Aniline_deriv 3,4,5-Trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline Methenamine->Aniline_deriv Reduction (NaBH4) Chloroacetamide 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Aniline_deriv->Chloroacetamide Acylation (Chloroacetyl chloride) Target Target Compounds (e.g., 7d) Chloroacetamide->Target Substitution (Pyrazole/Triazole)

Caption: General synthetic scheme for N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.

The antiproliferative activities of these compounds were evaluated against several cancer cell lines. A selection of the most potent derivatives is presented in the table below.

CompoundR GroupHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
7d 3,5-dimethyl-1H-pyrazol-1-yl0.520.340.86
7a 1H-pyrazol-1-yl1.251.031.97
7r 4-nitro-1H-pyrazol-1-yl0.980.761.54
CA-4 (Reference)0.00280.00320.0025
Data sourced from Ren et al.[3][4]

Expert Analysis: The data clearly indicates that the nature of the substituent at the acetamide moiety significantly influences the anticancer activity. Compound 7d , with a 3,5-dimethyl-1H-pyrazol-1-yl group, exhibited the most potent activity among the synthesized derivatives, with IC₅₀ values in the sub-micromolar range against HeLa, MCF-7, and HT-29 cell lines.[3][4] Mechanistic studies revealed that compound 7d induces apoptosis, arrests the cell cycle in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine-site binders.[3][4] While not as potent as the reference compound CA-4, these indole derivatives represent a promising scaffold for the development of new tubulin polymerization inhibitors.

4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives

Another class of indole derivatives with demonstrated anticancer potential are the 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones. A study by an Iranian research group reported the synthesis of these compounds using a magnetic aminated starch biocatalyst.[5] The anticancer activity of selected derivatives was evaluated against the MCF-7 breast cancer cell line.[5]

CompoundAryl GroupMCF-7 IC₅₀ (µg/mL)
4a Phenyl58.3
4b 4-Chlorophenyl42.7
4c 4-Nitrophenyl39.2
4d 4-Methylphenyl65.1
Doxorubicin (Reference)8.9
Data sourced from reference[5].

Expert Analysis: These pyrazolone derivatives demonstrated moderate anticancer activity. The presence of electron-withdrawing groups on the aryl ring, such as chloro (4b ) and nitro (4c ), enhanced the cytotoxic effect against MCF-7 cells compared to the unsubstituted phenyl derivative (4a ) or the derivative with an electron-donating methyl group (4d ).[5] While the potency of these compounds is significantly lower than that of the standard chemotherapeutic drug doxorubicin, they exhibited higher viability in normal human fibroblast cells, suggesting a potential for greater selectivity.[5]

II. Antimicrobial Activity: A Broad Spectrum of Possibilities

The indole scaffold is also a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives

A series of fourteen 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives were synthesized and evaluated for their antimicrobial activity.[6] These compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with potencies often exceeding that of ampicillin.[6]

The general structure of these derivatives is shown below:

cluster_structure General Structure Indole Indole ring Linker Methylene linker Indole->Linker Thiazolidine 4-oxo-2-thioxothiazolidine ring Amine 3-Amino group Thiazolidine->Amine Linker->Thiazolidine R_group R (Substituent) Amine->R_group

Caption: General structure of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives.

A selection of the most active compounds and their minimum inhibitory concentrations (MIC) against representative bacterial strains are presented below.

CompoundR GroupS. aureus MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)
5d 4-Hydroxybenzoyl37.975.875.8
5g 4-Chlorobenzoyl39.478.878.8
5k 4-Nitrobenzoyl40.180.280.2
Ampicillin (Reference)248372>1240
Streptomycin (Reference)4386172
Data sourced from reference[6].

Expert Analysis: The results highlight the potent antibacterial activity of these thiazolidinone-indole hybrids. Compound 5d , bearing a 4-hydroxybenzoyl substituent, was identified as the most active, with MIC values ranging from 37.9 to 113.8 µM against the tested strains.[6] Notably, the most active compounds were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin.[6] The antifungal activity of these compounds also surpassed that of the reference drugs bifonazole and ketoconazole.[6]

III. Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed experimental protocols for the synthesis and biological evaluation of representative compounds.

General Procedure for the Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives[3]
  • Synthesis of 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline: A solution of 1-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)methenamine (1.5 mmol) in methanol (20 ml) is treated with sodium borohydride (6 mmol) and refluxed at 70 °C for 5 hours. The mixture is then poured into water (100 mL) and the resulting precipitate is filtered to yield the product, which is used in the next step without further purification.[3]

  • Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: To a solution of the aniline derivative from the previous step (1 mmol) in dichloromethane (10 ml) at 0 °C, triethylamine (1 mmol) and chloroacetyl chloride (1.2 mmol) are successively added. The reaction mixture is stirred at room temperature for 3 hours. After completion, the solvent is removed, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and evaporated to yield the chloroacetamide intermediate.[3]

  • Synthesis of the final products: The chloroacetamide intermediate is then reacted with the appropriate pyrazole or triazole derivative to yield the final target compounds.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cancer cells (HeLa, MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

IV. Conclusion and Future Directions

The studies highlighted in this guide underscore the versatility of the indole scaffold in generating derivatives with potent and diverse biological activities. For anticancer applications, the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, acting as tubulin polymerization inhibitors, represent a promising area for further optimization.[3][4] Structure-activity relationship studies suggest that modifications of the pyrazole moiety could lead to even more potent compounds.

In the realm of antimicrobial agents, the 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have demonstrated impressive broad-spectrum activity, including against drug-resistant strains.[6] Further investigation into the mechanism of action of these compounds could pave the way for the development of new classes of antibiotics.

While no specific studies on N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline derivatives were identified, the data presented here for other aniline and heterocyclic derivatives provide a strong rationale for the synthesis and evaluation of this particular subclass. The introduction of a methylthio group at the 3-position of the aniline ring could modulate the electronic and steric properties of the molecule, potentially leading to novel and potent biological activities. Future research in this area is warranted to explore the full therapeutic potential of this versatile chemical space.

V. References

  • N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

  • Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health. Available at: [Link]

  • Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. PubMed. Available at: [Link]

  • Synthesis of N-trifluoromethylthio-1H-isochromen-1-imines via N-trifluoromethylthiolation/iminolactonization of o-alkynyl aryl amides with N-trifluoromethylthiosaccharin. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Royal Society of Chemistry. Available at: [Link]

  • Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate. Available at: [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. National Institutes of Health. Available at: [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. National Institutes of Health. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Institutes of Health. Available at: [Link]

  • Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Available at: [Link]

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Safety Operating Guide

Navigating the Unseen Hazard: A Senior Scientist's Guide to the Proper Disposal of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals dedicated to advancing science, the novel compounds we synthesize are the lifeblood of our work. Yet, with great innovation comes the profound responsibility of ensuring safety, not only in the laboratory but also in the final act of a chemical's lifecycle: its disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, a compound likely synthesized for specific research applications.

Part 1: Deconstructing the Hazard Profile

The primary step in any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. In the absence of a dedicated SDS for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, we will infer its properties from its two primary structural motifs: the indole core and the 3-(methylthio)aniline substituent.

  • The 3-(Methylthio)aniline Moiety: This component is the more significant contributor to the compound's immediate toxicity. Safety data for 3-(methylthio)aniline consistently indicates that it is a hazardous substance. It is classified as toxic if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation. Furthermore, there is evidence to suggest it may cause respiratory irritation, and more alarmingly, it is suspected of causing genetic defects and cancer. Its environmental persistence and harm to aquatic organisms are also noted concerns.

  • The Indole Moiety: The indole ring system, while a common scaffold in biologically active molecules, is not benign. Indole itself is harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[1] It is also classified as very toxic to aquatic life, a critical consideration for disposal.[1][2] Indoles can also be sensitive to air and light and are generally incompatible with strong oxidizing agents.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing appropriate PPE. The inferred toxicity of the compound dictates a high level of protection.

  • Gloves: Nitrile gloves are a minimum requirement. Consider double-gloving, especially when handling concentrated waste.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield provides an additional layer of protection.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned.

  • Respiratory Protection: Work within a certified chemical fume hood to avoid inhalation of any dust or vapors.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and potentially dangerous reactions between incompatible chemicals.

  • Designated Hazardous Waste Container: Dedicate a specific, clearly labeled container for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid compound, as well as contaminated items like weighing paper and gloves, should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Avoid mixing with other solvent waste streams unless you have confirmed compatibility.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or iron and its salts to prevent potentially vigorous or exothermic reactions.[1]

Diagram: Decision Tree for Waste Segregation

The following diagram illustrates the logical flow for segregating waste contaminated with N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

WasteSegregation Start Waste Generation IsSolid Is the waste solid? Start->IsSolid SolidWaste Solid Hazardous Waste (Contaminated PPE, solids) IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste (Solutions) IsSolid->LiquidWaste No CheckCompatibility Is the solvent compatible with other aniline/indole waste? LiquidWaste->CheckCompatibility DedicatedContainer Use a dedicated liquid waste container CheckCompatibility->DedicatedContainer No / Unsure CombinedContainer Combine with compatible waste stream CheckCompatibility->CombinedContainer Yes

Caption: Decision-making workflow for proper waste segregation.

Step 3: Container Management - Containment is Key

The integrity of your waste container is crucial for preventing leaks and exposures.

  • Material Compatibility: Use containers made of materials that are chemically resistant to anilines and indoles, such as high-density polyethylene (HDPE) or glass.

  • Secure Closure: Ensure the container has a tight-fitting lid to prevent the escape of vapors.

  • Labeling: The label is a critical piece of communication. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline"

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

    • The date of accumulation

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.

Step 4: On-site Storage - A Temporary and Safe Holding Area

Accumulated waste must be stored safely pending pickup by a licensed disposal company.

  • Designated Area: Store the waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Segregation: Keep the waste container segregated from incompatible materials, especially strong oxidizing agents.

  • Accumulation Time: Be aware of your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.

Step 5: Disposal - The Final Step

The final disposal of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline must be handled by a licensed hazardous waste disposal company.

  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource. They will have established procedures and contracts with certified disposal vendors.

  • Documentation: Ensure all necessary paperwork is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

  • Do Not Dispose Down the Drain: The aquatic toxicity of the indole moiety and the overall hazardous nature of the compound make drain disposal a serious environmental violation.[1][2]

Part 3: Quantitative Data and Regulatory Context

While specific physical and chemical data for the target compound are not available, the table below summarizes the key information for its components, which informs our cautious approach.

Property3-(Methylthio)anilineIndoleRegulatory Framework
CAS Number 1783-81-9120-72-9EPA (RCRA) [3]
Molecular Formula C₇H₉NSC₈H₇NState & Local Regulations
Primary Hazards Toxic, Irritant, Suspected Mutagen/CarcinogenHarmful, Toxic, Eye Damage, Aquatic Toxicity[1][2]Adherence to the strictest applicable regulations is mandatory.
Disposal Classification Hazardous WasteHazardous WasteMust be managed as hazardous waste from generation to disposal.[3]

The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[3] Under RCRA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] Based on the known toxicity of its components, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline waste would likely be classified as toxic hazardous waste.

Diagram: Overall Disposal Workflow

This diagram provides a high-level overview of the entire disposal process, from generation to final disposition.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Storage On-Site Management cluster_Disposal Final Disposition A 1. Waste Generation (Wear full PPE) B 2. Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C 3. Contain & Label (Compatible container, full label) B->C D 4. Store in Designated Area (Secure, ventilated, secondary containment) C->D E 5. Contact EHS Office (Schedule pickup) D->E F 6. Document & Manifest (Complete paperwork) E->F G 7. Licensed Vendor Disposal (Incineration or other approved method) F->G

Caption: High-level overview of the disposal protocol.

Conclusion: A Culture of Safety

The proper disposal of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is not merely a procedural task; it is a reflection of our commitment to responsible scientific practice. By understanding the inferred hazards of this novel compound and adhering to a structured, logical disposal workflow, we build a deep and abiding trust in our safety systems. This diligence protects us, our institutions, and the wider environment, allowing us to continue our vital research with integrity and peace of mind.

References

  • Neogen. (2024, May 17). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.